3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVIPLMMUMBSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248385 | |
| Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-84-6 | |
| Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Thiophenemethanol, α-[2-(dimethylamino)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol chemical structure and CAS number 116817-84-6
An In-depth Technical Guide to 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol (CAS: 116817-84-6)
Executive Summary
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol, identified by CAS number 116817-84-6. While structurally similar to key pharmaceutical intermediates, this specific regioisomer holds a unique position within drug development and chemical synthesis. Its primary relevance is not as a direct therapeutic precursor but as a crucial analytical reference standard and potential process impurity in the synthesis of pharmacologically active molecules such as Duloxetine.[1] This document delineates its chemical structure, synthesizes a logical manufacturing protocol based on established chemical principles, discusses its critical role in pharmaceutical quality control, and outlines essential safety and handling information. The content is tailored for researchers, process chemists, and quality assurance professionals who require a deep technical understanding of this compound beyond a simple data sheet.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of all subsequent research and application. This section deconstructs the identity of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 116817-84-6[1][2][3][4] |
| IUPAC Name | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol[1] |
| Molecular Formula | C₉H₁₅NOS[1][2][3] |
| Molecular Weight | 185.29 g/mol [1][2][3] |
| Common Synonyms | rac-α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol, Duloxetine Impurity 14[1][3] |
Chemical Structure
The molecule's functionality is dictated by its three-dimensional arrangement of atoms. It is a chiral amino alcohol featuring a thiophene ring.
The Critical Distinction: Thiophen-3-yl vs. Thiophen-2-yl Regioisomers
In pharmaceutical synthesis, the position of substituents on an aromatic ring (regioisomerism) can profoundly impact biological activity and synthetic accessibility. The subject of this guide, the 3-thienyl isomer, is often encountered in the context of its more widely studied 2-thienyl counterpart, a direct precursor in the synthesis of the antidepressant Duloxetine.[5][6][7][8] The differentiation is vital, as the 3-thienyl isomer is typically considered a process-related impurity that must be monitored and controlled.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white solid | |
| Storage Conditions | 2°C to 8°C, in a well-closed container | [3] |
Synthesis and Analytical Characterization
A robust and reproducible synthetic route is paramount for producing high-purity material for use as an analytical standard. The logical pathway to this molecule mirrors established organometallic chemistry principles.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of β-amino alcohols like this compound is classically achieved through a two-step process. The causality is clear: first, establish the carbon skeleton with the required amine and ketone functionalities via the Mannich reaction, and second, selectively reduce the ketone to the desired alcohol. The starting material dictates the final regioisomer; therefore, 3-acetylthiophene is the logical precursor for the 3-thienyl product.
Protocol: Representative Synthesis of Racemic 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
This protocol is a self-validating system. Each step includes checks and rationale to ensure the reaction is proceeding as expected.
Step 1: Mannich Reaction - Formation of the β-Aminoketone Hydrochloride
-
Objective: To form the carbon-carbon bond between the acetylthiophene and the dimethylaminomethyl moiety.
-
Materials:
-
3-Acetylthiophene (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Paraformaldehyde (1.3 eq)
-
Ethanol (as solvent)
-
Concentrated HCl (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and ethanol.
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for TLC is to visually confirm the consumption of the starting material.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude solid, the hydrochloride salt of the β-aminoketone, can be recrystallized from an ethanol/ether mixture to achieve high purity for the next step.
-
Step 2: Ketone Reduction - Formation of the Amino Alcohol
-
Objective: To selectively reduce the ketone to a secondary alcohol without affecting the thiophene ring. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for ketones.
-
Materials:
-
β-Aminoketone hydrochloride from Step 1 (1.0 eq)
-
Methanol (as solvent)
-
Sodium borohydride (1.5 eq)
-
-
Procedure:
-
Dissolve the aminoketone hydrochloride in methanol in an ice bath (0-5 °C). The cooling is necessary to control the exothermic reaction with NaBH₄.
-
Slowly add sodium borohydride in small portions. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis confirms the disappearance of the ketone.
-
Carefully quench the reaction by the slow addition of water.
-
Adjust the pH to basic (pH > 10) with aqueous NaOH to ensure the dimethylamino group is in its free base form for extraction.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol.
-
Purify the final product via column chromatography on silica gel.
-
Application in Pharmaceutical Analysis and Drug Development
The primary value of CAS 116817-84-6 is as an analytical tool to ensure the purity and safety of related Active Pharmaceutical Ingredients (APIs).
Role as a Process Impurity Reference Standard
In the synthesis of Duloxetine, the starting material is 2-acetylthiophene. However, commercial sources of this starting material may contain its regioisomer, 3-acetylthiophene, as an impurity. This seemingly minor contaminant can proceed through the synthetic sequence, ultimately generating 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol and subsequent downstream impurities. Regulatory agencies require that all potential impurities be identified and quantified. Therefore, having a pure, well-characterized sample of this 3-thienyl isomer is essential for:
-
Analytical Method Development: To develop and validate HPLC or GC methods capable of separating the target API from this specific impurity.
-
Peak Identification: To confirm the identity of any unknown peaks that appear in the chromatogram of the final API.
-
Method Validation: To prove that the analytical method is accurate, precise, and specific for quantifying this impurity.
Safety and Handling
Proper handling of any chemical reagent is crucial for laboratory safety. The Globally Harmonized System (GHS) classification provides a standardized framework for hazard communication.
GHS Hazard Identification
Based on available data, the compound is classified as follows:
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed[2] | |
| H315 | Causes skin irritation[2] | |
| H319 | Causes serious eye irritation[2] | |
| H335 | May cause respiratory irritation[2] |
Signal Word:Warning [2]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is between 2°C and 8°C.[3] Keep the container tightly sealed.
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Conclusion
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol (CAS: 116817-84-6) is a compound of significant technical interest to the pharmaceutical industry. While not a direct therapeutic agent itself, its importance as a regioisomeric impurity and analytical reference standard is paramount. A thorough understanding of its structure, logical synthesis, and application in quality control workflows is essential for any scientist or researcher involved in the development and manufacturing of thiophene-containing APIs. This guide provides the foundational knowledge and practical insights required to work with this molecule safely and effectively.
References
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Apicule. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS No: 5424-47-5) API Intermediate Manufacturers. [Link]
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Nia Innovation. 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
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PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link]
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Pharmaffiliates. 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
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Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
- Google Patents. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
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Veeprho. Duloxetine Dimethylaminopropanol Racemate | CAS 116817-84-6. [Link]
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- 2. 116817-84-6 | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol | Chiral Building Blocks | Ambeed.com [ambeed.com]
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The Pharmacological Potential of Thiophene Propanolamine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] When functionalized with a propanolamine side chain, a pharmacophore renowned for its interaction with adrenergic receptors, a class of compounds with significant therapeutic promise emerges. This technical guide provides an in-depth exploration of the biological activities of thiophene propanolamine derivatives, with a primary focus on their cardiovascular applications as β-adrenergic receptor antagonists. Furthermore, this guide will delve into their potential antimicrobial, anticancer, and anti-inflammatory properties, offering a comprehensive overview for researchers and drug development professionals. We will examine the structure-activity relationships that govern their efficacy, detail established synthetic and experimental protocols, and elucidate the underlying mechanisms of action.
Introduction: The Thiophene Propanolamine Scaffold
The convergence of the thiophene ring and the propanolamine side chain creates a molecular architecture primed for biological activity. The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, offers a unique electronic and steric profile that can be readily modified to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[1] The propanolamine side chain, characterized by a hydroxyl group on the second carbon and a secondary amine, is the quintessential feature of most β-blockers, facilitating crucial interactions with β-adrenergic receptors.[2][3] The synergy between these two components has led to the development of novel compounds with potent and, in some cases, selective pharmacological effects.
Cardiovascular Activity: Potent β-Adrenergic Blockade
The most extensively documented biological activity of thiophene propanolamine derivatives is their ability to antagonize β-adrenergic receptors, making them promising candidates for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[2][4]
Mechanism of Action: Competitive Antagonism of β-Adrenergic Receptors
Thiophene propanolamine derivatives exert their cardiovascular effects primarily through competitive antagonism of β-adrenergic receptors. These receptors, classified into β1, β2, and β3 subtypes, are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, trigger a signaling cascade that increases heart rate, myocardial contractility, and renin release. By binding to these receptors without activating them, thiophene propanolamine derivatives block the effects of endogenous catecholamines, leading to a reduction in cardiac workload and blood pressure.[4]
The interaction with the β-adrenergic receptor is a sophisticated interplay of molecular forces. The propanolamine side chain is critical for this binding, with the hydroxyl group forming a key hydrogen bond with an asparagine residue in the receptor's binding pocket. The secondary amine, typically substituted with a bulky alkyl group like isopropyl or tert-butyl, engages in ionic and hydrogen bonding interactions. The thiophene ring and its substituents contribute to the overall binding affinity and can influence selectivity for β1 or β2 receptor subtypes through van der Waals interactions and by modulating the compound's lipophilicity.
Figure 1: Mechanism of β-Adrenergic Receptor Blockade.
Structure-Activity Relationship (SAR)
The biological activity of thiophene propanolamine derivatives is highly dependent on their molecular structure. Key SAR insights include:
-
The Propanolamine Chain: The 2-hydroxy-3-aminopropyl chain is essential for β-blocking activity. The (S)-enantiomer is generally the more active isomer.
-
The Amine Substituent: A secondary amine is optimal for activity. Bulky substituents on the nitrogen atom, such as isopropyl or tert-butyl, are often associated with high potency.
-
The Thiophene Ring: The position of the propanolamine side chain on the thiophene ring significantly influences activity. Substitution at the 2-position of the thiophene ring is common in active compounds.
-
Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can modulate potency and selectivity. For instance, the presence of a thiazole ring attached to the thiophene, as in (+/-)-2-(3'-tert-butylamino-2'-hydroxypropylthio)-4-(5'-carbamoyl-2'-thienyl)thiazole hydrochloride, has been shown to yield a compound 9-14 times more potent than propranolol.[2]
Quantitative Analysis of β-Blocking Activity
The potency of β-blockers is typically quantified by their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Agonist | Preparation | pA2 Value | Relative Potency vs. Propranolol | Reference |
| (+/-)-2-(3'-tert-butylamino-2'-hydroxypropylthio)-4-(5'-carbamoyl-2'-thienyl)thiazole HCl | Isoproterenol | Anesthetized Dog | - | 9-14x | [2] |
| Propranolol | Isoproterenol | Anesthetized Dog | - | 1x | [2] |
| Thiophenic isosteres of tolamolol | Isoproterenol | Isolated Guinea Pig Atria | - | Comparable |
Potential Antimicrobial, Anticancer, and Anti-inflammatory Activities
While the primary focus of research on thiophene propanolamine derivatives has been their cardiovascular effects, the broader class of thiophene derivatives exhibits a wide range of biological activities, suggesting that propanolamine analogues may also possess these properties.
Antimicrobial Activity
Thiophene derivatives are known to possess significant antibacterial and antifungal properties.[5][6][7] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. While specific studies on the antimicrobial activity of thiophene propanolamine β-blockers are limited, some topical β-blockers have demonstrated antimicrobial effects.[4] This suggests a potential dual-action therapeutic application for these compounds, particularly in topical formulations.
Anticancer Activity
Numerous thiophene derivatives have been investigated as potential anticancer agents, with some demonstrating potent cytotoxic effects against various cancer cell lines.[8][9][10][11][12] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. The structural similarity of thiophene propanolamine derivatives to other biologically active thiophenes warrants further investigation into their potential as anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of thiophene derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[13][14][15][16] Given that inflammation is a key component of many cardiovascular diseases, the potential for thiophene propanolamine derivatives to possess both β-blocking and anti-inflammatory activities is an exciting prospect for the development of multi-target therapeutics.
Experimental Protocols
Synthesis of Thiophene Propanolamine Derivatives
A common and versatile method for the synthesis of aryloxypropanolamine-based β-blockers, including thiophene analogues, is the epichlorohydrin pathway.[17][18][19][20]
Step 1: Formation of the Thienyl Glycidyl Ether Intermediate
-
Reactants: A substituted thiophenol, epichlorohydrin, and a base (e.g., sodium hydroxide or potassium carbonate).
-
Procedure: The thiophenol is deprotonated by the base to form the corresponding thiophenoxide anion. This nucleophile then attacks the least hindered carbon of epichlorohydrin in an SN2 reaction, displacing the chloride and forming the thienyl glycidyl ether.
-
Purification: The resulting intermediate is typically purified by distillation under reduced pressure or by column chromatography.
Step 2: Ring-Opening of the Epoxide with an Amine
-
Reactants: The purified thienyl glycidyl ether and the desired primary or secondary amine (e.g., isopropylamine or tert-butylamine).
-
Procedure: The amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the final thiophene propanolamine derivative. This reaction is often carried out in a protic solvent like ethanol or methanol and may be heated to facilitate the reaction.
-
Purification: The final product is typically purified by recrystallization or column chromatography. The hydrochloride or other salt form can be prepared by treating the free base with the corresponding acid.
Figure 2: General Synthetic Pathway for Thiophene Propanolamine Derivatives.
In Vitro Evaluation of β-Blocking Activity: Isolated Guinea Pig Atria Assay
This ex vivo method is a classical and reliable technique for assessing the β-blocking activity of new chemical entities.[3][21][22][23][24]
-
Preparation of the Tissue: Guinea pigs are euthanized, and the hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution. The atria are dissected free from the ventricles and suspended in an organ bath containing the oxygenated buffer at a constant temperature (e.g., 37°C).
-
Recording of Atrial Rate: The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a data acquisition system.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a β-agonist, typically isoproterenol, is established to determine the baseline chronotropic response.
-
Antagonist Incubation: The atria are washed and then incubated with a known concentration of the thiophene propanolamine derivative (the antagonist) for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value of the antagonist, providing a quantitative measure of its potency.
In Vivo Evaluation of β-Blocking Activity: Isoproterenol Antagonism in Anesthetized Animals
This in vivo assay provides a more physiologically relevant assessment of a compound's β-blocking activity.[25][26]
-
Animal Preparation: An appropriate animal model (e.g., rat, dog) is anesthetized, and catheters are placed in a femoral artery and vein for blood pressure monitoring and drug administration, respectively. Heart rate is monitored via ECG.
-
Baseline Measurements: Stable baseline measurements of heart rate and blood pressure are recorded.
-
Isoproterenol Challenge: A dose of isoproterenol sufficient to produce a significant increase in heart rate (tachycardia) is administered intravenously.
-
Administration of the Test Compound: The thiophene propanolamine derivative is administered intravenously or orally.
-
Post-Treatment Isoproterenol Challenge: After a suitable time for drug distribution, the same dose of isoproterenol is administered again.
-
Data Analysis: The degree of inhibition of the isoproterenol-induced tachycardia by the test compound is calculated. A dose-response relationship can be established to determine the ED50 (the dose required to produce a 50% inhibition of the isoproterenol response).
Conclusion and Future Directions
Thiophene propanolamine derivatives represent a promising class of compounds with significant potential as cardiovascular agents, particularly as β-adrenergic antagonists. The demonstrated high potency and favorable pharmacokinetic profiles of some analogues warrant further investigation and optimization. The exploration of their potential antimicrobial, anticancer, and anti-inflammatory activities could lead to the development of novel therapeutics with multiple mechanisms of action. Future research should focus on elucidating the structure-activity relationships for these other biological activities, optimizing lead compounds for improved potency and selectivity, and conducting comprehensive preclinical and clinical studies to fully evaluate their therapeutic potential.
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Hara, Y., Sato, E., Miyagishi, A., Aisaka, A., & Hibino, T. (1978). Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative. Journal of Pharmaceutical Sciences, 67(9), 1334–1335. [Link]
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O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig. Journal of Pharmacy and Pharmacology, 31(10), 686-690. [Link]
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O'Donnell, S. R., & Wanstall, J. C. (1979). The Importance of Choice of Agonist in Studies Designed to Predict Beta 2 : Beta 1 Adrenoceptor Selectivity of Antagonists From pA2 Values on Guinea-Pig Trachea and Atria. Journal of Pharmacy and Pharmacology, 31(10), 686-690. [Link]
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AF-ABLATION. (n.d.). Test with Isoproterenol. Retrieved from [Link]
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O'Donnell, S. R., & Wanstall, J. C. (1979). pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig. Journal of Pharmacy and Pharmacology, 31(10), 686-690. [Link]
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Gaba, M., Singh, S., & Mohan, C. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]
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Corral, C., El-Ashmawy, M. B., Lissavetzky, J., & Giraldez, A. (1977). beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives. Journal of Medicinal Chemistry, 20(7), 970-974. [Link]
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MDPI. (2021). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]
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de Oliveira, R. D., de Lima, M. C. A., & de Fátima, Â. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
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Kumar, D., & Kumar, R. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]
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Potter, L. T. (1967). Uptake of propranolol by isolated guinea-pig atria. The Journal of Pharmacology and Experimental Therapeutics, 155(1), 91-100. [Link]
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Singh, A., & Singh, P. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 21(16), 2216-2234. [Link]
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Al-Abdullah, E. S., Al-Harbi, N. O., & Al-Salahi, R. (2018). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 13, 7657-7672. [Link]
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Black, J. W., Gerskowitch, V. P., Leff, P., & Shankley, N. P. (1985). Pharmacological analysis of beta-adrenoceptor-mediated agonism in the guinea-pig, isolated, right atrium. British Journal of Pharmacology, 84(4), 779-785. [Link]
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Zhang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. European Journal of Medicinal Chemistry, 270, 116345. [Link]
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O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]
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Piascik, M. T., & Piascik, M. F. (1984). Quantitative relationship between beta-adrenergic receptor number and physiologic responses as studied with a long-lasting beta-adrenergic antagonist. The Journal of Pharmacology and Experimental Therapeutics, 228(3), 639-647. [Link]
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Parra-Millán, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1386705. [Link]
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Takahashi, N., Murota, H., & Sutoh, I. (1983). Antimicrobial activity of topical beta-adrenergic blocking agents. Ophthalmic Research, 15(6), 277-279. [Link]
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Al-Abdullah, E. S., Al-Harbi, N. O., & Al-Salahi, R. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. ResearchGate. [Link]
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Al-Abdullah, E. S., Al-Harbi, N. O., & Al-Salahi, R. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 209. [Link]
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Chen, Y., et al. (2022). Effect of injection of different doses of isoproterenol on the hearts of mice. Scientific Reports, 12(1), 15418. [Link]
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ResearchGate. (2020). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). [Link]
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Nguyen, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 8876938. [Link]
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Dr.Oracle. (2023). What are the relative dose potencies of beta (beta blockers) blockers?. Retrieved from [Link]
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Švec, P. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 695. [Link]
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ResearchGate. (2020). Which is the Best Isoproterenol/Isoprenaline Protocol for Myocardial Infarction?. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol as a Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Executive Summary & Introduction
The Foundational Role of Intermediates in API Synthesis
In the intricate landscape of pharmaceutical manufacturing, the journey from basic raw materials to a final Active Pharmaceutical Ingredient (API) is a multi-step process. Central to this pathway are chemical intermediates, which are distinct molecular compounds formed during the synthesis of an API.[] These intermediates are not the final drug substance but serve as critical building blocks.[2][3] The quality, purity, and efficient synthesis of these intermediates directly and profoundly impact the safety, efficacy, and economic viability of the final therapeutic product.[] Utilizing well-characterized intermediates simplifies complex synthetic routes into manageable, controllable stages, which enhances process robustness and facilitates quality control at each critical juncture.[4]
Spotlight on 3-(Dimethylamino)-1-(thienyl)propan-1-ol: A Key Building Block
Among the vast array of pharmaceutical intermediates, amino alcohols containing a thiophene moiety are of significant interest. The compound class, specifically 3-(dimethylamino)-1-(thienyl)propan-1-ol, serves as a quintessential precursor in the synthesis of high-value APIs. Its structure, featuring a chiral alcohol and a tertiary amine, provides versatile chemical handles for constructing more complex molecular architectures. This document provides a detailed guide on the properties, synthesis, and application of this intermediate, with a primary focus on its role in the synthesis of the antidepressant drug, Duloxetine.
Isomer Specificity: The Critical Distinction for Duloxetine Synthesis
It is crucial for researchers and process chemists to recognize the specific regioisomer required for a given synthetic outcome. While the topic specifies 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol, the most prominent and well-documented application of this structural class is the synthesis of Duloxetine, which exclusively utilizes the (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol isomer (CAS: 13636-02-7).[5][6][7] The position of substitution on the thiophene ring is critical for the final API's biological activity. Therefore, all protocols and data presented herein will focus on the thiophen-2-yl isomer as the key intermediate for Duloxetine, a widely recognized serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.[5][8]
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties is paramount for safe handling and successful process development.
Properties of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
The following table summarizes the key physicochemical properties of the thiophen-2-yl isomer, which is a white to off-white crystalline solid.[5][9][10]
| Property | Value | Source(s) |
| CAS Number | 13636-02-7 | [5][10][11] |
| Molecular Formula | C₉H₁₅NOS | [5][9][11] |
| Molecular Weight | 185.29 g/mol | [5][9][11] |
| IUPAC Name | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | [5] |
| Appearance | White to off-white solid/crystalline powder | [5][9] |
| Melting Point | 70.0 to 74.0 °C | [10] |
| Boiling Point | ~290 °C | [10] |
| Solubility | Soluble in Methanol | [10][] |
| Storage | 2-8°C Refrigerator, under inert atmosphere | [11] |
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The precursor ketone is known to cause skin and eye irritation.[13] General safety protocols should be strictly followed for the alcohol intermediate as well.
| Hazard Category | GHS Classification & Precautionary Statements | Source |
| Acute Toxicity | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [13] |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [13] |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [13] |
| Handling | Use personal protective equipment (PPE), including lab coat, safety glasses, and gloves.[14] Work in a well-ventilated area or a chemical fume hood. Avoid dust formation.[14] | [14] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at recommended temperature (2-8°C) to maintain stability. | [11] |
Synthesis of the Chiral Intermediate
The synthesis of the target intermediate is typically achieved via a two-step process: a Mannich reaction to form the aminoketone, followed by an enantioselective reduction to yield the desired chiral alcohol.
Principle: The Mannich Reaction
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[15] In this context, it condenses an acetylthiophene (the compound with an active hydrogen), formaldehyde (a non-enolizable aldehyde), and dimethylamine (a secondary amine) to produce the β-aminoketone, which is also known as a "Mannich Base".[15][16]
Caption: Workflow for the synthesis of the chiral amino alcohol intermediate.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl (Mannich Base)
This protocol is adapted from established Mannich reaction procedures.[5][17]
-
Reagent Preparation: To a suitable reaction vessel, add 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Solvent Addition: Add a protic solvent such as ethanol or isopropanol. The reaction concentration is typically around 2-3 M.
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up & Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product hydrochloride salt will precipitate.
-
Purification: Collect the solid product by filtration, wash with cold acetone or diethyl ether to remove unreacted starting materials, and dry under vacuum. A typical yield is 75-85%.
Protocol 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Achieving high enantioselectivity is critical. Biocatalytic reduction is often preferred in industrial settings for its high selectivity and green credentials.[8][17]
-
Biocatalyst Setup: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing a ketoreductase (KRED) enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Substrate Addition: Dissolve the Mannich base ketone from Protocol 1 in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the enzyme solution. Substrate loading can range from 10 g/L to over 50 g/L depending on the enzyme's robustness.
-
Reaction Conditions: Maintain the temperature at 30-35 °C and stir gently. Maintain the pH at 7.0 by the controlled addition of a base (e.g., NaOH solution).
-
Monitoring: Track the conversion of the ketone to the alcohol using HPLC with a chiral column to simultaneously monitor conversion and enantiomeric excess (% ee).
-
Work-up: Once the reaction reaches completion (>99% conversion, >99% ee), stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral alcohol as a solid. The product can be further purified by recrystallization if necessary.[5]
Application in API Synthesis: (S)-Duloxetine
The synthesized chiral alcohol is the key building block for the final steps of the Duloxetine synthesis.
Overview of the Synthetic Pathway
Caption: Synthetic pathway from the chiral intermediate to Duloxetine.
Protocol 3: Synthesis of (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine
This step involves a nucleophilic aromatic substitution reaction.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the chiral alcohol (1.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C to form the alkoxide.
-
Naphthyl Coupling: Add 1-fluoronaphthalene (1.05 eq) to the reaction mixture.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 60-70 °C for 8-12 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extraction: Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
Protocol 4: Demethylation to Yield (S)-Duloxetine
This step selectively removes one methyl group from the tertiary amine.
-
Reagent Setup: Dissolve the crude product from Protocol 3 in an anhydrous solvent like Dichloromethane (DCM) or Toluene.
-
Demethylation: Add a demethylating agent such as phenyl chloroformate (1.1 eq) and a non-nucleophilic base like proton sponge or diisopropylethylamine (1.2 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Hydrolysis: Upon completion, add a solution of potassium hydroxide (KOH) in ethanol or water and heat to reflux for 4-6 hours to hydrolyze the resulting carbamate intermediate.
-
Work-up: Cool the mixture, dilute with water, and extract the crude Duloxetine base into an organic solvent.
-
Purification: The crude product is often purified via column chromatography on silica gel to yield the pure Duloxetine free base.
Quality Control & Analytical Protocols
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the intermediate and final API.
| Analysis | In-Process Control (IPC) | Intermediate Specification | Final API Specification |
| Appearance | Visual Check | White to off-white solid | White to off-white powder |
| Identity (FTIR) | N/A | Conforms to reference standard | Conforms to reference standard |
| Purity (HPLC) | Monitor >98% conversion | ≥99.0% | ≥99.5% |
| Chiral Purity (Chiral HPLC) | Monitor >99% ee | ≥99.5% ee (S-isomer) | ≥99.8% ee (S-isomer) |
| Residual Solvents (GC) | N/A | Per ICH Q3C limits | Per ICH Q3C limits |
| Water Content (KF) | N/A | ≤0.5% | ≤0.5% |
Protocol 5: Example HPLC Method for Purity Analysis
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Mannich Reaction | Incomplete reaction; side reactions. | Ensure anhydrous conditions; check reagent quality; increase reaction time or temperature moderately. |
| Low Enantioselectivity in Reduction | Poor enzyme activity; incorrect pH or temp. | Verify enzyme activity and source; strictly control pH and temperature; ensure proper cofactor regeneration. |
| Incomplete Demethylation | Inactive demethylating agent; insufficient reaction time. | Use fresh phenyl chloroformate; increase reaction time; consider a different demethylating agent. |
| Presence of Impurities in Final Product | Incomplete reactions; poor purification. | Re-purify via column chromatography or recrystallization; optimize work-up steps to remove specific impurities. |
References
-
Chinese Academy of Sciences. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Retrieved from Chinese Academy of Sciences website. [Link]
-
ResearchGate. (2004). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
-
ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from PubChem. [Link]
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Pharmaffiliates. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, CAS No : 13636-02-7. Retrieved from Pharmaffiliates. [Link]
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Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from Mlunias. [Link]
- Google Patents. (n.d.). CN102690255B - Preparation method of 3-acetylthiophene.
-
Pharmaffiliates. (n.d.). 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol, CAS No : 2230525-40-1. Retrieved from Pharmaffiliates. [Link]
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Sarex Fine Chemicals. (2025). The Role of Pharmaceutical Intermediates in Drug Manufacturing. Retrieved from Sarex Fine Chemicals. [Link]
-
SUST Repository. (n.d.). Mannich Reaction. Retrieved from SUST Repository. [Link]
-
ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from ResearchGate. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from NIH. [Link]
-
SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing. Retrieved from SCL Lifesciences. [Link]
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ScienceDirect. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from ScienceDirect. [Link]
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Application Notes and Protocols: Chiral Resolution of Racemic 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
Introduction
The enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Consequently, the production of single-enantiomer pharmaceuticals is a critical objective in drug development to enhance therapeutic efficacy and minimize adverse effects. 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including a hydroxyl group and a tertiary amine on a flexible propanol chain attached to a thiophene ring, make it a valuable building block. The effective separation of its racemic mixture into individual enantiomers is paramount for the downstream synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide to the chiral resolution of racemic 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol. We will delve into the principles of diastereomeric salt crystallization, a classical and industrially scalable resolution technique. The protocols detailed herein are designed to be robust and reproducible, offering researchers and process chemists a reliable foundation for obtaining the desired enantiomers with high optical purity. We will also discuss the critical analytical techniques for determining enantiomeric excess and confirming the absolute configuration of the resolved products.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a widely employed method for separating enantiomers.[1][2] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics.[3] This difference in physical properties, particularly solubility in a given solvent system, allows for their separation by fractional crystallization.[1][2]
The process can be conceptually broken down into three main stages:
-
Salt Formation: The racemic base, in this case, 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol, is reacted with an enantiomerically pure chiral acid. This acid-base reaction forms two diastereomeric salts.
-
Fractional Crystallization: By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a base to neutralize the chiral acid, thereby liberating the desired enantiomer of the original compound in its optically pure form.
The choice of the chiral resolving agent is crucial for the success of the resolution.[1] Common resolving agents for chiral amines are chiral carboxylic acids, such as tartaric acid and mandelic acid derivatives.[1][2] The selection is often empirical and may require screening of several candidates to find the one that forms well-defined crystals and provides a significant solubility difference between the diastereomeric salts.
Figure 1. Workflow for chiral resolution via diastereomeric salt crystallization.
Materials and Methods
Materials
| Reagent | Grade | Supplier |
| Racemic 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol | ≥98% | Commercially Available |
| (S)-(+)-Mandelic Acid | ≥99% | Commercially Available |
| (R)-(-)-Mandelic Acid | ≥99% | Commercially Available |
| Di-p-toluoyl-D-tartaric acid | ≥98% | Commercially Available |
| Dibenzoyl-D-tartaric acid | ≥98% | Commercially Available |
| Methanol | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | Anhydrous, ≥99.8% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |
| Dichloromethane | ACS Grade, ≥99.5% | Commercially Available |
| Anhydrous Sodium Sulfate | Granular, ≥99% | Commercially Available |
Equipment
-
Magnetic stirrers with heating capabilities
-
Round-bottom flasks and condensers
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral stationary phase column (e.g., polysaccharide-based)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocols
Protocol 1: Screening of Chiral Resolving Agents
Rationale: The efficiency of a chiral resolution is highly dependent on the choice of the resolving agent and the solvent system. A preliminary screening process is essential to identify the optimal conditions for selective crystallization of one diastereomeric salt.
Procedure:
-
In separate test tubes, dissolve a small amount (e.g., 100 mg) of racemic 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture).
-
In separate test tubes, prepare solutions of equimolar amounts of different chiral resolving agents (e.g., (S)-(+)-mandelic acid, (R)-(-)-mandelic acid, di-p-toluoyl-D-tartaric acid, dibenzoyl-D-tartaric acid) in the same solvent.
-
Combine the solution of the racemic amine with each of the resolving agent solutions.
-
Gently heat the mixtures to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Observe the formation of precipitates. Note the quantity and crystalline nature of the solid formed.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the crystalline material to determine the diastereomeric excess and, subsequently, the enantiomeric excess of the amine after liberation. The mother liquor should also be analyzed to assess the composition of the more soluble diastereomer.
Protocol 2: Preparative Scale Chiral Resolution with (S)-(+)-Mandelic Acid
Rationale: Based on screening experiments, (S)-(+)-mandelic acid often proves to be an effective resolving agent for amino alcohols. This protocol details a preparative scale resolution. A patent for the preparation of optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol describes using optically active mandelic acid as a resolving agent.[4]
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve racemic 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol (10.0 g, 53.9 mmol) in a mixture of toluene and methanol.
-
In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid (8.2 g, 53.9 mmol) in the same solvent mixture.
-
Slowly add the mandelic acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Heat the combined solution gently until all solids dissolve.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-enantiomer of the amine with (S)-mandelic acid is expected to be less soluble and will begin to crystallize.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.
-
Cool the mixture in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide with vigorous stirring until the pH of the aqueous layer is basic (pH > 11).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the (S)-(-)-3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol.
-
-
Recovery of the (R)-Enantiomer (Optional):
-
The mother liquor from the initial crystallization is enriched in the (R)-enantiomer. The (R)-enantiomer can be recovered by a similar basification and extraction procedure. For higher optical purity, the recovered (R)-enantiomer may require further purification or resolution with (R)-(-)-mandelic acid.
-
Figure 2. Protocol for preparative scale chiral resolution.
Analytical Characterization
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved product is a critical measure of the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[5]
Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak IA), should be used.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol is typically used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 235 nm).
-
Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
Other methods for determining enantiomeric excess include nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents, and capillary electrophoresis.[6][7][8][9]
Determination of Absolute Configuration
While the use of a specific enantiomer of the resolving agent can often predict the configuration of the resolved enantiomer, it is not guaranteed. The absolute configuration should be independently confirmed.
-
X-ray Crystallography: If a single crystal of the diastereomeric salt or the resolved enantiomer can be obtained, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration.[10]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter and comparison with literature values for known enantiomers can provide evidence for the absolute configuration.
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.
Data Summary
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Resolving Agent | (S)-(+)-Mandelic Acid | (R)-(-)-Mandelic Acid |
| Expected Sign of Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
| Typical Enantiomeric Excess (e.e.) | >98% | >98% |
| Analytical Method for e.e. | Chiral HPLC | Chiral HPLC |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | - Solvent is too good (high solubility).- Concentration is too low. | - Slowly add a less polar co-solvent (anti-solvent).- Concentrate the solution.- Scratch the inside of the flask with a glass rod.- Seed with a small crystal if available. |
| Oily precipitate forms instead of crystals | - Cooling is too rapid.- Impurities are present. | - Re-dissolve the oil by gentle heating and allow for slower cooling.- Purify the starting racemic amine. |
| Low diastereomeric excess in the crystallized salt | - Poor choice of resolving agent or solvent.- Co-crystallization of both diastereomers. | - Screen for other resolving agents and solvent systems.- Perform recrystallization of the diastereomeric salt. |
| Low yield of the resolved enantiomer | - Suboptimal stoichiometry of the resolving agent.- Incomplete crystallization. | - Use a slight excess or sub-stoichiometric amount of the resolving agent.- Optimize crystallization time and temperature. |
Conclusion
The chiral resolution of racemic 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol via diastereomeric salt crystallization is a robust and scalable method for obtaining the individual enantiomers in high optical purity. Careful selection of the chiral resolving agent and crystallization solvent is paramount to the success of this process. The protocols and analytical methods detailed in this application note provide a comprehensive framework for researchers and drug development professionals to effectively perform and validate this critical synthetic transformation. The ability to reliably produce enantiomerically pure intermediates is a cornerstone of modern pharmaceutical development, enabling the synthesis of safer and more effective drugs.
References
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An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]
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Tanasova, M., & Li, B. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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Velez, C., et al. (2013). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PLoS ONE. Available at: [Link]
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Wikipedia. (2023). Chiral resolution. Available at: [Link]
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Kamal, A., et al. (2015). Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. RSC Advances. Available at: [Link]
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ResearchGate. (2011). Bioreduction process for synthesis of (S)-duloxetine intermediates. Available at: [Link]
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Li, Z., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering. Available at: [Link]
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SciSpace. (n.d.). A process for preparing duloxetine and intermediates for use therein. Available at: [Link]
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Marjo, C. E., et al. (2017). Structure of racemic duloxetine hydrochloride. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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chemeurope.com. (n.d.). Chiral resolution. Available at: [Link]
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Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
-
ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available at: [Link]
- Google Patents. (n.d.). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available at: [Link]
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Sánchez-Ponce, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
-
ResearchGate. (2014). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]
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Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
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MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
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Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Thienylpropanolamines
Introduction: The Significance of Chiral Thienylpropanolamines and the Biocatalytic Advantage
Chiral thienylpropanolamines are pivotal structural motifs in a range of high-value active pharmaceutical ingredients (APIs). A prominent example is Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder and neuropathic pain. The therapeutic efficacy of such drugs is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or even contribute to adverse effects. Consequently, the synthesis of enantiomerically pure chiral amines is a critical challenge in pharmaceutical manufacturing.
Traditionally, these chiral molecules have been produced through classical chemical methods, which often involve stoichiometric reagents, harsh reaction conditions, and multi-step processes that can be both costly and environmentally burdensome. Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic transformations under mild, aqueous conditions. This approach not only enhances the enantiopurity of the target molecules but also aligns with the principles of green chemistry by reducing waste and energy consumption.[1][2]
This comprehensive guide provides detailed application notes and protocols for the biocatalytic synthesis of chiral thienylpropanolamines, targeting researchers, scientists, and professionals in drug development. We will explore key enzymatic strategies, delve into the mechanistic rationale behind experimental designs, and provide step-by-step protocols for practical implementation.
Strategic Biocatalytic Approaches to Chiral Thienylpropanolamines
The synthesis of chiral thienylpropanolamines can be effectively achieved through several enzymatic routes. The choice of strategy is often dictated by the starting materials, the desired enantiomer, and the scalability of the process. The two primary and most successful approaches involve the use of ketoreductases (KREDs) for the asymmetric reduction of a prochiral ketone and transaminases (TAs) for the stereoselective amination of a ketone.
Ketoreductase (KRED) Mediated Asymmetric Reduction
Ketoreductases are a class of oxidoreductases that catalyze the reduction of ketones to their corresponding chiral alcohols with high enantioselectivity.[3] This strategy is particularly valuable for producing chiral hydroxy intermediates that can be subsequently converted to the desired amine. A key precursor for duloxetine, (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile, can be synthesized with high purity using this method.[4]
The core of this process is the stereoselective reduction of a prochiral ketone, such as 3-oxo-3-(thiophen-2-yl)propanenitrile. A critical aspect of KRED-catalyzed reactions is the requirement for a nicotinamide cofactor, typically NADPH or NADH, which is consumed in stoichiometric amounts. To make the process economically viable, an efficient in-situ cofactor regeneration system is essential.[5][6][7][8][9] Common regeneration systems include a secondary enzyme like glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone while regenerating the NADPH, or a substrate-coupled approach using a sacrificial alcohol like isopropanol.[6]
Diagram 1: Ketoreductase-Mediated Synthesis of a Chiral Thienylpropanolamine Precursor
Caption: KRED pathway with cofactor regeneration.
Transaminase (TA) Mediated Asymmetric Amination
Transaminases, also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[10] This approach offers a direct route to chiral amines from prochiral ketones. Both (R)- and (S)-selective transaminases are available, providing access to either enantiomer of the target amine.
For the synthesis of chiral thienylpropanolamines, a suitable thienyl ketone can be aminated using a transaminase with the desired stereoselectivity. A common challenge in transaminase reactions is the unfavorable reaction equilibrium. To drive the reaction towards the product, a large excess of the amine donor is often used, or a co-product removal strategy is employed. Isopropylamine is a frequently used amine donor as the co-product, acetone, is volatile and can be removed from the reaction mixture.
Diagram 2: Transaminase-Mediated Synthesis of a Chiral Thienylpropanolamine
Caption: Transaminase pathway for chiral amine synthesis.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific enzymes, substrates, and laboratory conditions.
Protocol 1: Whole-Cell Ketoreductase-Mediated Synthesis of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide
This protocol is based on the highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis.[11] Whole-cell biocatalysis offers the advantage of utilizing the host cell's machinery for cofactor regeneration, simplifying the experimental setup.[12][13][14]
Materials:
-
Rhodotorula glutinis cells
-
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (substrate)
-
Glucose (for cell growth and cofactor regeneration)
-
Yeast extract
-
Peptone
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Shaking incubator
-
Centrifuge
-
Analytical equipment (e.g., HPLC or GC with a chiral column)
Procedure:
-
Cell Culture and Harvest:
-
Inoculate Rhodotorula glutinis into a suitable growth medium (e.g., YPD broth containing 1% yeast extract, 2% peptone, and 2% dextrose).
-
Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a sufficient cell density is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with phosphate buffer and resuspend to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
-
Biotransformation:
-
In a reaction vessel, combine the resuspended Rhodotorula glutinis cells, phosphate buffer, and glucose (e.g., 2-5% w/v) as an energy source for cofactor regeneration.
-
Add the substrate, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, to a final concentration of 30 g/L.[11] The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Incubate the reaction mixture at 30°C with shaking for 48 hours.[11]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC to determine substrate conversion and product formation.
-
Once the reaction is complete (>95% conversion), separate the cells from the reaction mixture by centrifugation.[11]
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis and Characterization:
-
Purify the crude product by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide using a chiral HPLC or GC column. An ee of >99.5% is expected.[11]
-
Table 1: Key Parameters for Whole-Cell Bioreduction
| Parameter | Recommended Value | Rationale |
| Biocatalyst | Whole cells of Rhodotorula glutinis | Provides endogenous ketoreductases and cofactor regeneration machinery. |
| Substrate | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | Precursor for the chiral alcohol intermediate of Duloxetine. |
| Substrate Conc. | 30 g/L | A high substrate loading for a productive process.[11] |
| Co-substrate | Glucose (2-5% w/v) | Energy source for the whole cells to regenerate NADPH. |
| Temperature | 30°C | Optimal temperature for the activity and stability of the biocatalyst.[11] |
| Reaction Time | 48 hours | Sufficient time to achieve high conversion.[11] |
| Expected ee | >99.5% | Demonstrates the high enantioselectivity of the enzymatic reduction.[11] |
Protocol 2: Lipase-Catalyzed Kinetic Resolution of 3-chloro-1-phenylpropanol
This protocol describes the kinetic resolution of a racemic alcohol, a key intermediate in the chemoenzymatic synthesis of fluoxetine, using a lipase.[15] Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols.
Materials:
-
Racemic 3-chloro-1-phenylpropanol
-
Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., lauric acid)
-
Organic solvent (e.g., toluene)
-
Molecular sieves (to remove water)
-
Shaking incubator or magnetic stirrer
-
Analytical equipment (e.g., GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
Enzymatic Resolution:
-
Incubate the reaction at 50°C with shaking or stirring for 2.5 hours.[16]
-
The lipase will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase. The lipase can be washed and reused.
-
Remove the solvent under reduced pressure.
-
-
Separation and Analysis:
-
Separate the unreacted alcohol from the ester by column chromatography.
-
Determine the enantiomeric excess of both the resolved alcohol and the ester using a chiral GC or HPLC column. An ee of up to 95% for the S-enantiomer can be achieved.[16]
-
Table 2: Key Parameters for Lipase-Catalyzed Kinetic Resolution
| Parameter | Recommended Value | Rationale |
| Biocatalyst | Novozym 435 | A robust and highly selective immobilized lipase.[16] |
| Substrate | Racemic 3-chloro-1-phenylpropanol | Precursor for chiral pharmaceuticals like fluoxetine. |
| Acyl Donor | Lauric acid | An effective acyl donor for this resolution.[16] |
| Solvent | Toluene | A suitable organic solvent for the reaction.[16] |
| Temperature | 50°C | Optimal temperature for Novozym 435 activity.[16] |
| Reaction Time | 2.5 hours | Sufficient time to achieve high enantiomeric excess.[16] |
| Expected ee | up to 95% | Demonstrates the high enantioselectivity of the lipase.[16] |
Conclusion: Embracing Biocatalysis for Sustainable Pharmaceutical Synthesis
The biocatalytic synthesis of chiral thienylpropanolamines represents a significant advancement in pharmaceutical manufacturing. By leveraging the inherent selectivity and efficiency of enzymes like ketoreductases and transaminases, it is possible to produce these crucial intermediates with high enantiopurity under mild and environmentally friendly conditions. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the potential of biocatalysis, leading to more sustainable, cost-effective, and efficient synthetic routes for vital medicines. The continued exploration of enzyme engineering and process optimization will undoubtedly further expand the industrial applicability of these powerful biological catalysts.[2]
References
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- Humphrey, C. E., et al. 2014. "Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
- Wang, X., et al. 2017. "Cofactor NAD(P)
- Gomm, A., et al. 2023. "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." ACS Medicinal Chemistry Letters 14 (11): 1623–29.
- Forgó, P., and T. A. M. T. van den Berg. 2010. "Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols." Tetrahedron: Asymmetry 21 (11-12): 1449–54.
- Weissenborn, M. J., et al. 2013. "H₂-driven cofactor regeneration with NAD(P)⁺-reducing hydrogenases." FEBS Journal 280 (13): 3071–83.
- Liu, W., et al. 2021. "Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12.
- Weissenborn, M. J., et al. 2013. "H2-driven cofactor regeneration with NAD(P)+-reducing hydrogenases." FEBS Journal 280 (13): 3071-3083.
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BIOLABO. n.d. "LIPASE Kinetic Method." Accessed February 11, 2026. [Link].
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- Contente, M. L., et al. 2021. "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine." Molecules 26 (2): 374.
- Contente, M. L., et al. 2022. "Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering." Applied Microbiology and Biotechnology 106 (13-16): 4847–61.
- Karadeniz, F., E. Bayraktar, and U. Mehmetoglu. 2010. "Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction.
- Gandomkar, S., et al. 2023. "Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline." Catalysis Science & Technology 13 (6): 1855–65.
- Wallace, S., et al. 2019. "Transition Metal-Free Reduction of Activated Alkenes Using a Living Microorganism.
- Contente, M. L., and D. Ubiali. 2022. "Biocatalysis: A smart and green tool for the preparation of chiral drugs." Chirality 34 (11): 1403–24.
- Tang, C.-G., et al. 2011. "Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine." Biotechnology Letters 33 (7): 1435–40.
- Zhang, W., et al. 2022. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology 10: 911802.
- He, C. 2024. "Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis." Journal of Chemical and Pharmaceutical Research 16 (6): 168.
- Wang, S., et al. 2021. "Design and engineering of whole-cell biocatalyst for efficient synthesis of (R)-citronellal." Journal of Industrial Microbiology & Biotechnology 48 (11-12): kuab067.
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- Celić, A., et al. 2022. "Biocatalytic System Made of 3D Chitin, Silica Nanopowder and Horseradish Peroxidase for the Removal of 17α-Ethinylestradiol: Determination of Process Efficiency and Degradation Mechanism." International Journal of Molecular Sciences 23 (23): 14757.
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Application Notes and Protocols for the N-demethylation of Tertiary Amino Alcohols
<
Introduction: The Strategic Importance of N-Demethylation
In the landscape of pharmaceutical development and fine chemical synthesis, the selective removal of a methyl group from a tertiary amine, particularly within an amino alcohol scaffold, is a critical and often challenging transformation.[1][2] This process, known as N-demethylation, is fundamental for several reasons. It is a key step in the synthesis of many active pharmaceutical ingredients (APIs), including important opioids like naloxone and naltrexone, where the N-methyl group of naturally occurring alkaloids is replaced by other alkyl or alkenyl moieties.[3][4] Furthermore, understanding the N-demethylation process is crucial for metabolic studies, as it mimics the in vivo oxidative pathways catalyzed by enzymes like cytochrome P450.[5][6][7]
Historically, methods for N-demethylation have included harsh reagents like cyanogen bromide (the von Braun reaction) and various chloroformates.[6][8][9] While effective to some extent, these classical approaches often suffer from the use of highly toxic reagents, stringent reaction conditions, and limited functional group tolerance, making them less than ideal for complex molecules.[9][10] This has spurred the development of milder and more selective methodologies.
This comprehensive guide provides detailed experimental protocols and expert insights into modern N-demethylation techniques applicable to tertiary amino alcohols. We will delve into the mechanistic underpinnings of these reactions, offering a rationale for procedural choices and highlighting critical parameters for success. The protocols described herein are designed to be robust and self-validating, empowering researchers to achieve efficient and selective N-demethylation in their own laboratories.
Methodologies for N-Demethylation: A Comparative Overview
Several methods have been developed for the N-demethylation of tertiary amines. The choice of method often depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. Here, we focus on two widely applicable and increasingly popular methods: the use of chloroformate reagents and the iron-catalyzed non-classical Polonovski reaction.
Chloroformate-Mediated N-Demethylation
The reaction of a tertiary amine with a chloroformate ester is a well-established method for N-demethylation.[8][11] The general mechanism involves the formation of a quaternary ammonium salt, which then undergoes nucleophilic attack by the chloride ion to yield a carbamate intermediate and an alkyl chloride.[8] Subsequent hydrolysis or cleavage of the carbamate furnishes the desired secondary amine.[8]
A variety of chloroformate reagents have been employed, including α-chloroethyl chloroformate and vinyl chloroformate, which offer advantages in terms of the ease of the final deprotection step.[8][12] The use of tertiary alcohols as solvents has been shown to improve the efficiency of haloformate-mediated dealkylation reactions.[11][13]
Diagram 1: General Mechanism of Chloroformate-Mediated N-Demethylation
Caption: Chloroformate reaction pathway.
Iron-Catalyzed Non-Classical Polonovski Reaction
The Polonovski reaction, originally described in 1927, involves the rearrangement of a tertiary amine N-oxide using acetic anhydride or acetyl chloride.[14][15] This method has been significantly improved by the use of iron catalysts, leading to what is known as the non-classical Polonovski reaction.[16][17][18] This modified approach is particularly attractive due to its use of less toxic and more environmentally benign reagents.[10][17]
The reaction proceeds in two main steps:
-
N-Oxidation: The tertiary amino alcohol is first oxidized to the corresponding N-oxide.
-
Iron-Catalyzed Rearrangement: The N-oxide is then treated with an iron catalyst, such as iron(II) sulfate or iron(0) powder, which promotes the rearrangement and subsequent hydrolysis to the N-demethylated secondary amine.[16][19][20][21]
The use of the hydrochloride salt of the N-oxide has been reported to improve the yield of the desired product.[18][20]
Diagram 2: Iron-Catalyzed Non-Classical Polonovski Reaction Workflow
Caption: Workflow for the non-classical Polonovski reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyanogen bromide and chloroformates are highly toxic and should be handled with extreme care.[3][22][23][24]
Protocol 1: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is adapted from established procedures and offers a reliable method for the N-demethylation of a wide range of tertiary amines.[8]
Materials:
-
Tertiary amino alcohol
-
α-Chloroethyl chloroformate (ACE-Cl)
-
1,2-Dichloroethane (DCE) or other suitable inert solvent
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the tertiary amino alcohol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add α-chloroethyl chloroformate (1.2 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Methanolysis: To the resulting crude carbamate intermediate, add methanol and heat the mixture to reflux for 1-2 hours to effect cleavage of the carbamate.[8]
-
Workup: After cooling, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure N-demethylated amino alcohol.
Table 1: Typical Reaction Parameters for ACE-Cl Mediated N-Demethylation
| Parameter | Value/Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Inert solvent that solubilizes both reactant and reagent. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Stoichiometry | 1.2 eq ACE-Cl | Ensures complete conversion of the starting material. |
| Cleavage | Methanolysis | A mild and effective method for carbamate cleavage.[8] |
Protocol 2: Iron-Catalyzed Non-Classical Polonovski Reaction
This protocol provides a greener and often milder alternative to the classical methods.[16][19][20]
Materials:
-
Tertiary amino alcohol
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Iron(0) powder or Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Methanol or Isopropanol
-
Ammonium hydroxide (NH₄OH), concentrated
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
Step A: N-Oxide Formation
-
Oxidation: Dissolve the tertiary amino alcohol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation (Optional but Recommended): Concentrate the solution under reduced pressure. For the next step, it is often beneficial to isolate the N-oxide as its hydrochloride salt.[18][20] Dissolve the crude N-oxide in a minimal amount of methanol and add a stoichiometric amount of concentrated HCl. The N-oxide hydrochloride salt will often precipitate and can be collected by filtration.
Step B: Iron-Catalyzed N-Demethylation
-
Reaction Setup: In a round-bottom flask, suspend the N-oxide hydrochloride (1.0 eq) in methanol or isopropanol.
-
Catalyst Addition: Add iron(0) powder (0.5-1.0 eq) or FeSO₄·7H₂O (1.5 eq) to the suspension.[25]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight. The presence of molecular oxygen can sometimes improve the rate and yield.[16][21]
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and basify with concentrated ammonium hydroxide to a pH of 9-10. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 2: Comparison of Iron Catalysts for Non-Classical Polonovski Reaction
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Fe(0) powder | 0.5 - 1.0 eq | Inexpensive, readily available. | Heterogeneous, may require longer reaction times. |
| FeSO₄·7H₂O | 1.5 eq | Homogeneous, often leads to faster reactions. | Requires careful removal of iron salts during workup.[18] |
Biocatalytic N-Demethylation: A Glimpse into the Future
Nature provides an elegant blueprint for N-demethylation through the action of monooxygenase enzymes, particularly cytochrome P450.[6][26] These enzymes catalyze the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate that spontaneously decomposes to the secondary amine and formaldehyde.[5] While still an emerging field for preparative synthesis, the use of whole-cell biocatalysts or isolated enzymes offers the potential for highly selective and environmentally benign N-demethylations.[27][28] Research in this area is ongoing and promises to deliver powerful new tools for synthetic chemists.
Diagram 3: Cytochrome P450 Catalyzed N-Demethylation Mechanism
Caption: Enzymatic N-demethylation pathway.
Conclusion and Future Perspectives
The N-demethylation of tertiary amino alcohols remains a pivotal transformation in modern organic synthesis. While classical methods still find application, the field is increasingly moving towards milder, more selective, and sustainable approaches. The iron-catalyzed non-classical Polonovski reaction represents a significant step in this direction, offering a practical and efficient alternative to traditional reagents. As our understanding of biocatalysis deepens, enzymatic methods are poised to become a mainstay for these challenging transformations, offering unparalleled selectivity and environmental compatibility. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully navigate the complexities of N-demethylation and to foster further innovation in this important area of chemistry.
References
-
N-Dealkylation of Amines. PMC. [Link]
- Process for n-dealkylation of tertiary amines.
-
von Braun reaction. Wikipedia. [Link]
-
Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. ACS Publications. [Link]
-
The Polonovski Reaction. Organic Reactions. [Link]
-
Demethylation. Wikipedia. [Link]
-
Polonovski Reaction. Organic Chemistry Reaction. [Link]
-
Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. Scilit. [Link]
-
Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. ResearchGate. [Link]
-
Two possible mechanisms for N-demethylation of tertiary amines by... ResearchGate. [Link]
-
N-demethylation of Alkaloids Using Nanoscale Zero Valent Iron. Saint Mary's University. [Link]
-
Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. PubMed. [Link]
-
Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. ResearchGate. [Link]
-
Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. ACS Publications. [Link]
-
N-demethylation of Cyamemazine via Non-Classical Polonovski Reaction and Its Conjugation to Bovine Serum Albumin. PubMed. [Link]
-
Isotope effects in enzymatic N-demethylation of tertiary amines. PubMed. [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. PMC. [Link]
-
A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a. American Chemical Society. [Link]
-
Visible light-mediated photocatalyst-free N-demethylation of aryl tertiary amines. nature.com. [Link]
-
Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects. PubMed. [Link]
-
Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. ConnectSci. [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications. [Link]
-
Dealkylation Reactions of Amines. Science of Synthesis. [Link]
-
A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. ResearchGate. [Link]
- N-dealkylation of tertiary amines.
-
A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. ACS Publications. [Link]
-
Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. hrcak.srce.hr. [Link]
- Method for the N-demethylation of N-methyl heterocycles.
-
Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. [Link]
-
A Mild and Selective Method for N-Dealkylation of Tertiary Amines. ResearchGate. [Link]
-
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. PMC. [Link]
-
4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Arkivoc. [Link]
-
Process for N-dealkylation of tertiary amines. Justia Patents. [Link]
-
(PDF) Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. ResearchGate. [Link]
-
Anilinic N‐Oxides Support Cytochrome P450‐Mediated N‐Dealkylation through Hydrogen‐Atom Transfer. ResearchGate. [Link]
-
the dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran. [Link]
-
Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. Semantic Scholar. [Link]
-
Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. PMC. [Link]
-
Cyanogen bromide. PENTA. [Link]
-
CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Further Investigation of the N-Demethylation of Tertiary Amine Alkaloids Using the Non-Classical Polonovski Reaction. ResearchGate. [Link]
-
ICSC 0136 - CYANOGEN BROMIDE. inchem.org. [Link]
-
Material Safety Data Sheet Cyanogen bromide. Exposome-Explorer. [Link]
Sources
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. patents.justia.com [patents.justia.com]
- 12. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 13. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 14. organicreactions.org [organicreactions.org]
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- 16. researchgate.net [researchgate.net]
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- 24. ICSC 0136 - CYANOGEN BROMIDE [chemicalsafety.ilo.org]
- 25. N-demethylation of cyamemazine via non-classical Polonovski reaction and its conjugation to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ftb.com.hr [ftb.com.hr]
Application Note: Scale-Up Synthesis of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
Abstract & Strategic Overview
This guide details the scale-up synthesis of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol . While its regioisomer (thiophen-2-yl) is the well-known precursor to Duloxetine (Cymbalta), the thiophen-3-yl analog is a critical scaffold for next-generation serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors.
Critical Process Distinction: Unlike the 2-isomer, 3-acetylthiophene is less electron-rich at the ring-connection point, which slightly alters the enolization kinetics. This protocol utilizes a modified Mannich condensation followed by a controlled hydride reduction . The process is designed for 100g – 1kg scale batches, prioritizing thermal safety and impurity rejection without chromatographic purification.
Core Chemical Strategy
-
Mannich Condensation: Reaction of 3-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde.
-
Carbonyl Reduction: Reduction of the ketone to the secondary alcohol using Sodium Borohydride (
).-
Expert Insight: While catalytic hydrogenation is possible,
offers a better cost-to-complexity ratio for this specific scale, avoiding high-pressure reactor requirements.
-
Reaction Pathway & Workflow (DOT Visualization)
The following diagram outlines the chemical transformation and the critical unit operations.
Figure 1: Process flow for the synthesis of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol.
Step 1: Synthesis of the Mannich Base (Ketone)[2][3][4]
Target: 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one hydrochloride.
Materials & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| 3-Acetylthiophene | 1.0 | Substrate | Purity >98%; Isomer purity critical. |
| Dimethylamine HCl | 1.2 | Amine Source | Dry solid; hygroscopic. |
| Paraformaldehyde | 1.3 | C1 Source | Fine powder (depolymerizes in situ). |
| Conc. HCl | 0.05 | Catalyst | Initiates enolization. |
| Ethanol (Abs.) | 5 Vol | Solvent | High solubility for reactants, low for product salt. |
Experimental Protocol (Scale: 100g Input)
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), reflux condenser, and internal temperature probe. Flush with Nitrogen (
). -
Charging: Charge 3-acetylthiophene (100 g, 0.79 mol) , Dimethylamine HCl (77.3 g, 0.95 mol) , and Paraformaldehyde (30.8 g, 1.03 mol eq) into the flask.
-
Solvent Addition: Add Ethanol (500 mL) . Stir to create a slurry.
-
Catalysis: Add Conc. HCl (3-4 mL) .
-
Why: The reaction is autocatalytic once the amine HCl dissolves, but the initial acid kickstarts the depolymerization of paraformaldehyde and the enolization of the ketone [1].
-
-
Reaction: Heat the mixture to Reflux (78-80°C) .
-
Observation: The slurry will dissolve into a clear orange/amber solution within 1-2 hours.
-
Duration: Reflux for 12-16 hours . Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM).
-
-
Workup (Crystallization):
-
Cool the reaction mixture to 50°C .
-
Add Acetone (300 mL) as an anti-solvent to facilitate precipitation.
-
Cool slowly to 0-5°C over 2 hours and hold for 1 hour.
-
-
Isolation: Filter the white to off-white crystalline solid.
-
Wash the cake with cold Acetone (2 x 100 mL).
-
Dry in a vacuum oven at 45°C.
-
Expected Yield: 75-85% (as HCl salt). Checkpoint: The product is the Hydrochloride salt. Do not free-base this intermediate for storage; the free base degrades.
Step 2: Reduction to the Target Alcohol
Target: 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol.
Materials & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| Mannich Base HCl | 1.0 | Substrate | From Step 1. |
| Sodium Borohydride | 0.6 | Reductant | 0.25 eq is stoichiometric; excess ensures completion. |
| NaOH (10% aq) | 2.0 | Base | To neutralize HCl salt and liberate free base in situ or post-rxn. |
| Methanol | 8 Vol | Solvent | Optimal kinetics for borohydride reduction. |
Experimental Protocol
-
Setup: Equip a 2L reactor with an overhead stirrer and a dropping funnel. Ventilation is critical (Hydrogen gas evolution).
-
Substrate Dissolution: Charge Mannich Base HCl (100 g, 0.45 mol) and Methanol (800 mL) . Cool to 0°C .[3]
-
Note: The salt may not fully dissolve initially.
-
-
Neutralization (Optional but Recommended): Slowly add NaOH (10% aq, 180g) to adjust pH to ~8-9. This liberates the free amine ketone, which reduces faster, but reduction of the salt directly is also permissible. Protocol below assumes direct reduction of the salt for simplicity.
-
Reduction:
-
Add Sodium Borohydride (10.3 g, 0.27 mol) portion-wise over 45 minutes.
-
Safety: Maintain internal temperature <10°C . Vigorous gas evolution (
) will occur.
-
-
Completion: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3 hours. Monitor by HPLC (disappearance of ketone peak).
-
Quench:
-
Cool back to 10°C .
-
Slowly add Acetone (50 mL) or dilute Acetic Acid to quench excess borohydride. Stir for 30 mins.
-
-
Workup:
-
Concentrate the Methanol under reduced pressure (Rotavap) to ~20% volume.
-
Dilute with Water (500 mL) and adjust pH to >12 using NaOH (50%).
-
Extract with Ethyl Acetate (3 x 300 mL) or Dichloromethane (DCM) .
-
Wash combined organics with Brine (200 mL).
-
Dry over
, filter, and concentrate to dryness.
-
Purification: The resulting oil usually crystallizes upon standing or trituration with Hexane/Ether. If high purity is required (Drug Grade), recrystallize from Ethyl Acetate/Hexane (1:4) .
Expected Yield: 85-92%. Appearance: White to pale yellow solid/crystalline powder.
Analytical Quality Control (QC)
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | Thiophene-3-yl signals (distinct from 2-yl), propyl chain multiplets, N-Me singlets. |
| Purity | HPLC (C18, ACN/H2O) | > 98.5% Area |
| Residual Solvent | GC-HS | < 5000 ppm (Ethanol/MeOH) |
| Water Content | Karl Fischer | < 0.5% w/w |
Safety & Process Hazards (E-E-A-T)
-
Mannich Reaction Exotherm: The reaction of formaldehyde and amines can be exothermic. On scales >1kg, controlled addition of the amine is preferred over all-in-one charging [2].
-
Borohydride Handling:
liberates Hydrogen gas upon contact with protic solvents and acids. Ensure reactor is grounded and vented to a scrubber or flare line. -
Regioisomer Cross-Contamination: Ensure the starting material (3-acetylthiophene) is not contaminated with 2-acetylthiophene, as the isomers are difficult to separate at the final stage.
References
-
Mechanism of the Mannich Reaction: Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry. Link
-
Scale-up of Mannich Reactions: Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition. Link
-
Duloxetine Intermediate Synthesis (Analogous Chemistry): "Process for the preparation of Duloxetine and intermediates thereof." Google Patents (WO2008019998A1). Link
-
Sodium Borohydride Reduction Safety: "Sodium Borohydride Handling Guide." PubChem Laboratory Chemical Safety Summary. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Racemation in Thienylpropanolamine Synthesis
Welcome to the technical support center dedicated to addressing the critical challenge of racemization during the synthesis of thienylpropanolamine, a key intermediate in the production of valuable pharmaceuticals like (S)-Duloxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to achieve high enantiomeric purity.
Introduction to the Challenge of Racemization
The synthesis of enantiomerically pure thienylpropanolamine, specifically the (S)-enantiomer, is a pivotal step in the manufacturing of the antidepressant (S)-Duloxetine. The biological activity of Duloxetine resides primarily in the (S)-enantiomer, which is reported to be twice as active as the (R)-enantiomer in inhibiting serotonin and norepinephrine reuptake.[1] Consequently, controlling stereochemistry and preventing racemization is of paramount importance to ensure the therapeutic efficacy and safety of the final drug product.
Racemization, the conversion of an enantiomerically enriched substance into a mixture containing equal amounts of both enantiomers, can occur at various stages of the synthesis.[2][3] This loss of stereochemical integrity can be triggered by factors such as acidic or basic conditions, elevated temperatures, and the presence of certain reagents or intermediates that facilitate the formation of planar, achiral species.[2][4] This guide will dissect the common causes of racemization in thienylpropanolamine synthesis and provide actionable strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in thienylpropanolamine synthesis?
A1: Racemization is the process where a single, pure enantiomer of a chiral molecule converts into an equal mixture of both of its enantiomers, known as a racemate.[2][3] In the context of thienylpropanolamine synthesis for pharmaceuticals like Duloxetine, this is a critical issue because different enantiomers can exhibit vastly different pharmacological activities. The desired therapeutic effect of Duloxetine is attributed to the (S)-enantiomer, while the (R)-enantiomer is significantly less active.[1] Therefore, racemization leads to a final product with reduced potency and potential for unwanted side effects, necessitating stringent control over stereochemistry.
Q2: At which steps of the synthesis is racemization most likely to occur?
A2: Racemization can be a risk during several synthetic steps. Key areas of concern include:
-
Reactions involving intermediates with acidic protons alpha to a carbonyl group: Under basic or acidic conditions, these protons can be abstracted, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[2][4]
-
High-temperature reactions: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization, especially if stereochemically labile intermediates are involved.
-
Purification steps: Exposure to acidic or basic conditions during workup or chromatography can induce racemization. For example, using an inappropriate pH during an aqueous wash can be detrimental.
Q3: What are the primary methods to synthesize enantiomerically pure (S)-thienylpropanolamine?
A3: Several successful strategies have been developed:
-
Asymmetric Synthesis: This involves the direct formation of the desired (S)-enantiomer from a prochiral starting material using a chiral catalyst or reagent. A common approach is the asymmetric reduction of a ketone precursor, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.[5]
-
Classical Resolution: This method involves separating a racemic mixture of thienylpropanolamine using a chiral resolving agent, such as (S)-(+)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.[5]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, that selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, desired enantiomer.[6][7]
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my thienylpropanolamine sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[8] A chiral stationary phase, such as one based on amylose or cellulose derivatives, is used to separate the enantiomers.[8] The use of a suitable mobile phase, often a mixture of hexane, ethanol, and a small amount of an amine like diethylamine, is crucial for achieving good resolution between the enantiomeric peaks.[8] Other techniques like capillary electrophoresis have also been employed for chiral separation of duloxetine and its precursors.[9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of enantiomerically enriched thienylpropanolamine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low enantiomeric excess (e.e.) in the final product. | Racemization during the reaction: Harsh reaction conditions (high temperature, strong acid/base). Formation of a planar intermediate (e.g., enolate). | Optimize reaction conditions: lower temperature, use milder reagents. Consider using a non-nucleophilic base if a base is necessary.[3] |
| Racemization during workup/purification: Exposure to acidic or basic aqueous solutions. Inappropriate pH of the chromatography mobile phase. | Use neutral or buffered aqueous solutions for extraction. Ensure the pH of the mobile phase for chromatography is compatible with the stereochemical stability of your compound. | |
| Incomplete reaction in asymmetric reduction. | Catalyst deactivation: Impurities in the starting material or solvent. Incompatible functional groups in the substrate. | Purify starting materials and ensure solvents are anhydrous. Protect sensitive functional groups if necessary. |
| Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time. | Systematically screen reaction parameters to find the optimal conditions for your specific substrate and catalyst system. | |
| Poor diastereomeric salt resolution. | Inappropriate choice of resolving agent: The resolving agent does not form well-defined crystalline salts with one diastereomer. | Screen a variety of chiral resolving agents (e.g., different tartaric acid or mandelic acid derivatives). |
| Suboptimal crystallization conditions: Solvent system, temperature, and cooling rate are not conducive to selective crystallization. | Perform a systematic study of crystallization solvents and conditions. Seeding with a small amount of the desired diastereomeric salt can sometimes improve selectivity. | |
| Low yield in enzymatic resolution. | Enzyme inhibition or deactivation: The substrate or product may inhibit the enzyme.[10] The reaction conditions (pH, temperature) are not optimal for the enzyme. | Consider using immobilized enzymes for easier separation and potential for reuse.[10] Optimize pH and temperature for the specific enzyme being used. A continuous process in a membrane reactor can sometimes overcome product inhibition.[10] |
Key Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
This protocol describes a common method for the asymmetric synthesis of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, a precursor to (S)-Duloxetine, using a Noyori-type ruthenium catalyst.[11]
Materials:
-
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
-
Formic acid/triethylamine azeotrope (5:2)
-
(R,R)-TsDPEN-Ru catalyst
-
2-Propanol
-
Toluene
Procedure:
-
To a solution of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a mixture of 2-propanol and toluene, add the formic acid/triethylamine azeotrope.
-
Add a catalytic amount of the (R,R)-TsDPEN-Ru catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality: The chiral (R,R)-TsDPEN ligand on the ruthenium catalyst creates a chiral environment that directs the hydride transfer from the formic acid equivalent to one face of the prochiral ketone, leading to the preferential formation of the (S)-alcohol.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This protocol provides a general guideline for determining the e.e. of thienylpropanolamine derivatives. Specific conditions may need to be optimized for your particular compound.[8][12]
Materials:
-
Chiral HPLC column (e.g., Chiralpak AD-H or similar amylose-based stationary phase)[8]
-
HPLC-grade n-hexane
-
HPLC-grade ethanol or isopropanol
-
Diethylamine (or other suitable amine modifier)
-
Sample of thienylpropanolamine
Procedure:
-
Prepare the mobile phase by mixing n-hexane, ethanol (or isopropanol), and diethylamine in a specified ratio (e.g., 80:20:0.2 v/v/v).[8]
-
Degas the mobile phase thoroughly before use.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a dilute solution of your thienylpropanolamine sample in the mobile phase.
-
Inject a small volume of the sample solution onto the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 236 nm).[13]
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100
Causality: The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. The amine modifier in the mobile phase often improves peak shape and resolution.[8]
Visualizing Key Concepts
Asymmetric Reduction Workflow
Caption: Workflow for asymmetric reduction and e.e. analysis.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting flowchart for low e.e.
References
-
Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. (n.d.). Asian Journal of Chemistry. Retrieved February 11, 2026, from [Link]
-
Zheng, G., et al. (2016). Chemoenzymatic synthesis of (S)-duloxetine using carbonyl reductase from Rhodosporidium toruloides. Bioorganic & Medicinal Chemistry, 24(6), 1289-1297. [Link]
-
Larik, F. A., et al. (2016). Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date. Tetrahedron: Asymmetry, 27(22-23), 1101-1112. [Link]
-
Wang, Y., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2243-2250. [Link]
-
Kamal, A., et al. (2010). A facile asymmetric synthesis of (S)-duloxetine. Arkivoc, 2010(10), 55-61. [Link]
-
Kamal, A., et al. (2003). Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl)propanenitrile. Tetrahedron: Asymmetry, 14(18), 2735-2740. [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved February 11, 2026, from [Link]
-
Reddy, G. S., et al. (2008). Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase. Journal of Chromatographic Science, 46(9), 772-776. [Link]
-
Novel Process For Preparation Of Duloxetine And Intermediates For Use. (n.d.). Quick Company. Retrieved February 11, 2026, from [Link]
- CN108341797B - Synthesis method of duloxetine intermediate - Google Patents. (n.d.).
-
Roberts, J. D., & Caserio, M. C. (2021). 19.11: Racemization. In Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
A validated chiral rp-hplc method for the enantiomeric separation of duloxetine hydrochloride using chiral-AGP as the stationary phase. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Racemization. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 11, 2026, from [Link]
-
Reddy, P. R., et al. (2009). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Journal of Chromatographic Science, 47(1), 10-13. [Link]
-
Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2018). ACS Sensors, 3(3), 617-623. [Link]
-
Lupu, D., & Hancu, G. (2020). Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies. Biomedical Chromatography, 34(9), e4883. [Link]
-
Lupu, D., & Hancu, G. (2020). Achiral and Chiral Analysis of Duloxetine by Chromatographic and Electrophoretic Methods, a Review on the Separation Methodologies. Biomedical Chromatography, 34(9), e4883. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoenzymatic synthesis of (S)-duloxetine using carbonyl reductase from Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Stability issues of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol under acidic conditions
Technical Support Guide: Stability of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol
Executive Summary & Chemical Context
Compound: 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol Common Identity: Duloxetine 3-Thiophene Isomer (Alcohol Intermediate); Positional Isomer of the Duloxetine precursor. Critical Issue: High instability under acidic conditions leading to dehydration and polymerization.[1]
This guide addresses the specific stability challenges of the thiophen-3-yl isomer. While chemically similar to the thiophen-2-yl isomer (the primary Duloxetine intermediate), the 3-yl isomer exhibits distinct reactivity profiles due to the electronic differences in the thiophene ring. Under acidic conditions, this compound undergoes rapid E1 dehydration to form the corresponding alkene, a common impurity marker in drug development.[1]
Mechanism of Instability: The "Thienyl-Cation" Trap
The instability of this alcohol in acid is not random; it is driven by the specific stabilization of the carbocation intermediate by the thiophene ring.[1]
The Dehydration Pathway (E1 Mechanism)
-
Protonation: The hydroxyl group (-OH) accepts a proton (
) from the acidic medium, converting into a good leaving group ( ).[1] -
Carbocation Formation (Rate Limiting Step): Water leaves, generating a carbocation at the C1 position.[1] Crucially, this positive charge is resonance-stabilized by the adjacent thiophene ring.
-
Note: While the 3-thienyl position provides less resonance stabilization than the 2-thienyl position, it is still sufficiently stabilizing to facilitate rapid ionization compared to aliphatic alcohols.[1]
-
-
Elimination: A base (often water or the counter-ion) abstracts a proton from the adjacent C2 position (methylene), collapsing the electrons to form the double bond.[1]
-
Product: 3-(dimethylamino)-1-(thiophen-3-yl)prop-1-ene (The "Alkene Impurity").[1]
Secondary Pathway: Polymerization
Thiophene rings are electron-rich and prone to electrophilic aromatic substitution.[1] In strong acids or at high temperatures, the generated carbocation can attack the thiophene ring of a neighboring molecule, leading to dimerization, oligomerization, and the formation of insoluble "tars" (often observed as dark brown/black discoloration).
Figure 1: Acid-catalyzed degradation pathways showing the bifurcation between dehydration (primary) and polymerization (secondary).
Troubleshooting & FAQs
Q1: I am using a chiral acid (e.g., Mandelic acid, Tartaric acid) for resolution. Will this degrade my compound?
-
Diagnosis: Yes, degradation is a risk even with weak organic acids if the temperature is uncontrolled.[1]
-
Root Cause: The resolution relies on salt formation, but the equilibrium concentration of protons is sufficient to drive the dehydration over time, especially if heated (>40°C) to dissolve the salt.[1]
-
Solution: Perform resolution crystallizations at the lowest viable temperature. Avoid prolonged hold times in the mother liquor.[1] Neutralize the salt immediately after filtration and washing.[1]
Q2: A new, less polar peak appeared in my HPLC at RRT ~1.2-1.5. What is it?
-
Identification: This is almost certainly the dehydrated alkene impurity (3-(dimethylamino)-1-(thiophen-3-yl)prop-1-ene).
-
Confirmation: The alkene lacks the chiral center and typically has a higher UV extinction coefficient due to the extended conjugation with the thiophene ring.[1] Check the UV spectrum; the
will likely be bathochromically shifted compared to the alcohol.[1]
Q3: My reaction mixture turned dark brown/black after acid workup.
-
Diagnosis: Thiophene polymerization.[1]
-
Root Cause: You likely used a strong mineral acid (HCl,
) at too high a concentration or temperature.[1] The carbocation intermediate attacked other thiophene rings.[1] -
Solution: Use weaker acids (Acetic acid, dilute
) for pH adjustment.[1] Keep temperature <5°C during quenching. Ensure rapid mixing to prevent local hot spots of high acidity.[1]
Q4: Can I store the compound as a hydrochloride salt?
-
Guidance: Storing as the solid HCl salt is generally stable if kept dry.[1] However, in solution (protic solvents like water or methanol), the salt is in equilibrium with the protonated alcohol, and slow dehydration can occur over weeks.
-
Best Practice: Store as the free base in a freezer (-20°C) or as a solid salt in a desiccator. Avoid storing acidic solutions.
Technical Protocols
Protocol A: Stability Stress Test (Validation)
Use this protocol to generate the alkene impurity standard for HPLC retention time marker identification.
-
Preparation: Dissolve 50 mg of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol in 10 mL of 0.1 N HCl .
-
Stress: Heat the solution to 60°C for 4 hours.
-
Observation: The solution may turn slight yellow/amber.[1]
-
Quench: Cool to room temperature. Neutralize with saturated
solution to pH 8.[1] -
Extraction: Extract with Ethyl Acetate (2 x 10 mL).
-
Analysis: Inject the organic layer into HPLC. The major new peak is the alkene degradant.[1]
Protocol B: Recommended HPLC Method for Impurity Detection
Standard Reversed-Phase method suitable for separating the alcohol from the alkene.
| Parameter | Condition |
| Column | C18 (e.g., Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (10 mM |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Thiophene absorption) |
| Target Separation | Alcohol elutes early; Alkene elutes later (more hydrophobic). |
Decision Tree: Handling Acidic Conditions
Figure 2: Operational decision matrix for handling the compound in acidic environments.
References
-
General Mechanism of Alcohol Dehydration
-
Duloxetine Impurity Profile (Analogous Chemistry)
-
Specific Isomer Identification
-
Topic: Confirmation of the 3-thienyl isomer as a distinct chemical entity and impurity.[1]
-
-
Stability in Acidic Media
Sources
Removal of unreacted starting materials from product mixture
Topic: Removal of Unreacted Starting Materials Role: Senior Application Scientist Status: Operational
Welcome to the .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your reaction reached completion (or stalled), but your LC-MS or TLC shows a persistent spot corresponding to your starting material (SM).
Leaving unreacted starting material in your final mixture is not just a purity issue; it compromises downstream biological assays and alters the physicochemical profile of your lead candidate.
This guide is not a textbook. It is a decision-making engine designed to help you select and execute the most efficient removal strategy based on the specific properties of your impurity.
Part 1: Diagnostic & Strategy Selection
Q: How do I choose the right purification method without wasting my sample?
A: Do not default to flash chromatography immediately. It is often the most resource-intensive option. Analyze the
Use the decision matrix below to select your workflow.
Figure 1: Strategic Decision Tree for impurity removal. Prioritize chemical specificity (Scavenging) over physical separation (Chromatography) for efficiency.
Part 2: Chemical Scavenging (The "Smart" Approach)
Q: My reaction used an excess of amine/acid starting material. Chromatography is too slow. What is the alternative?
A: Use Solid-Supported Scavenger Resins . This is the gold standard in modern medicinal chemistry. Instead of separating two compounds based on polarity (chromatography), you use a resin that chemically reacts only with the impurity, tethering it to a solid bead that can be filtered off.
Why it works: It relies on Chemisorption . The resin functional group forms a covalent or strong ionic bond with the impurity.
Selection Guide: Matching Resin to Impurity
| Unreacted Starting Material | Recommended Scavenger Resin | Mechanism |
| Primary/Secondary Amine | Isocyanate (Si-Isocyanate) or Aldehyde resin | Forms Urea or Imine (Covalent) |
| Carboxylic Acid | Carbonate (Si-Carbonate) or Trisamine | Ionic interaction / Salt formation |
| Electrophile (Acid Chloride, Isocyanate) | Amine (Si-Amine or Si-Trisamine) | Nucleophilic attack (Covalent) |
| Metal Catalyst (Pd, Pt, Rh) | Thiol (Si-Thiol) or Thiourea (Si-TMT) | Metal Coordination |
Protocol: Batch Mode Scavenging
-
Calculate Equivalents: Add 3–5 equivalents of resin relative to the amount of unreacted starting material (not the product).
-
Tip: If the SM amount is unknown, assume 20% unreacted and calculate based on that, or use 3 eq relative to the initial excess used.
-
-
Solvent Compatibility: Ensure your product is fully dissolved. Resins swell best in DCM, THF, or DMF. Avoid MeOH for Isocyanate resins (it reacts with the resin).
-
Incubation: Add resin to the reaction vial. Agitate (shake/stir) for 15–60 minutes at room temperature.
-
Filtration: Filter through a fritted cartridge or cotton plug. Rinse the resin cake with solvent (2x) to recover any non-specifically adsorbed product.
-
Result: The filtrate contains your product; the impurity remains on the filter.
Part 3: Flash Chromatography (Method Development)
Q: I must use chromatography, but the starting material co-elutes with my product. How do I optimize separation?
A: You are likely using a generic 0–100% gradient. You must switch to a Focused Gradient .
Separation is governed by the difference in interaction with the stationary phase. If
The "CV" (Column Volume) Method
Do not guess solvent percentages. Use TLC to calculate the exact elution point.
-
Run TLC: Find a solvent system where your Product Rf is between 0.2 and 0.3 .
-
Calculate CV:
[4]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display"> -
An Rf of 0.25 equals elution at 4 Column Volumes .
-
-
Design the Gradient:
-
Scouting: 0% to 10% higher than your target solvent strength.
-
Isocratic Hold: Hold the solvent composition at the percentage that gave Rf 0.25 for at least 3–5 CVs. This flattens the gradient, widening the distance between peaks.
-
Figure 2: Workflow for converting TLC data into a focused flash chromatography method.
Part 4: Solubility-Based Techniques (Trituration)
Q: My product is a solid, but it's sticky/oily due to impurities. How do I clean it without a column?
A: Use Trituration . This exploits the principle that impurities (especially unreacted starting materials) often have higher solubility in specific solvents than the crystalline product.
Protocol: The "Solvent Switch"
-
Evaporate: Remove all reaction solvent to dryness.
-
Select Solvent: Choose a solvent where the impurity is soluble, but the product is not (e.g., cold Diethyl Ether, Pentane, or a Hexane/EtOAc mix).
-
Sonicate: Add a small volume of the solvent.[5] Sonicate the flask. The aim is to crush the oil/solid into a fine powder, releasing trapped impurities into the liquid phase.
-
Filter: Vacuum filter the solid. The unreacted SM washes away in the filtrate.
-
Troubleshooting: If the solid "oils out" (turns into a gum), scratch the side of the flask with a glass rod or add a "seed" crystal to induce lattice formation [1].
Part 5: Chemical Modification ("Tag and Drag")
Q: My SM and Product are virtually identical (e.g., both are secondary amines). Separation is impossible.
A: Change the chemical nature of the impurity. If you cannot separate them, derivatize the impurity to shift its physical properties drastically.
Scenario: You have a secondary amine product, but unreacted primary amine starting material remains. Solution: Add an electrophile that reacts faster or selectively with the starting material (or if the SM is the only species capable of reacting).
-
The Tag: Add Acetic Anhydride or Phthalic Anhydride to the mixture.
-
The Reaction: The unreacted amine SM converts to an amide/imide.
-
Amine (SM)
Amide (Neutral, much less polar).
-
-
The Drag: The polarity difference (
Rf) between your amine product and the new amide impurity is now massive. You can easily separate them via a short silica plug or an acid wash (the amine product protonates and goes into water; the amide impurity stays in organic).
References
-
Rochester University, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization.Link
-
Biotage. Metal Scavenger User Guide & Selection.Link
-
Teledyne ISCO. Flash Method Development: Converting Rf to CV.Link
-
SiliCycle. Scavenger Solutions & Application Notes.Link
-
MIT OpenCourseWare. Reaction Work-Up I: Extracting, Washing and Drying.Link
Sources
Reaction condition optimization for the synthesis of thienyl amino alcohols
Welcome to the technical support center for the synthesis of thienyl amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Thienyl amino alcohols are crucial building blocks in medicinal chemistry, often serving as precursors to valuable pharmaceutical agents, including antidepressants like Duloxetine.[1] Achieving high yield and stereoselectivity in their synthesis is paramount. This document provides practical, experience-driven guidance to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of thienyl amino alcohols, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am attempting a nucleophilic addition to a thienyl aldehyde/ketone, but I'm observing very low conversion to the desired amino alcohol. What are the likely causes and how can I improve the yield?
A: Low yield in this context often points to issues with reactant stability, reagent activity, or suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem:
1. Verify Starting Material and Reagent Quality:
-
Thienyl Carbonyl Stability: Thiophene aldehydes can be susceptible to oxidation or polymerization, especially if impure. Verify the purity of your starting material by NMR or GC-MS. If necessary, purify it by distillation or column chromatography before use.
-
Reagent Activity: Organometallic reagents (e.g., Grignards, organolithiums) and hydrides (e.g., NaBH₄, LiAlH₄) are highly sensitive to air and moisture. Use freshly titrated or newly purchased reagents. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
2. Assess the Reaction Mechanism and Conditions:
-
Nucleophilic Addition Fundamentals: The core of this synthesis is the nucleophilic addition to the carbonyl carbon.[2] The electrophilicity of this carbon is key. The electron-rich nature of the thiophene ring can sometimes reduce the electrophilicity of the carbonyl carbon compared to a simple benzaldehyde.
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and reagents.
-
For organometallic additions, ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (THF) are standard.
-
For reductions, the choice depends on the reducing agent. NaBH₄ can be used in alcoholic solvents like methanol or ethanol, whereas the more powerful LiAlH₄ requires anhydrous, non-protic solvents like THF or ether.
-
-
Temperature Control:
-
Highly reactive nucleophiles (e.g., organolithiums) often require low temperatures (-78 °C) to prevent side reactions and decomposition.
-
Less reactive nucleophiles may require elevated temperatures to proceed at a reasonable rate.[3] A systematic temperature screen (e.g., 0 °C, room temperature, 40 °C) can identify the optimal condition.
-
3. Consider Catalysis:
-
Lewis Acid Activation: Adding a Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[4] This is particularly useful for less reactive ketones or nucleophiles.
Problem 2: Poor Enantioselectivity in Asymmetric Synthesis
Q: My synthesis of a chiral thienyl amino alcohol is resulting in a nearly racemic mixture. How can I improve the enantiomeric excess (ee%)?
A: Achieving high enantioselectivity is a common challenge and is highly dependent on the precise tuning of the catalyst, solvent, and temperature.
1. Catalyst and Ligand Selection:
-
Chiral Ligands/Catalysts are Key: The source of chirality is the catalyst system. For additions of organozinc reagents, chiral amino alcohol ligands are frequently employed.[5] For reductions, chiral catalysts like those based on oxazaborolidines are common.
-
Biocatalysis: Consider using enzymes like carbonyl reductases or amine dehydrogenases.[6][7] These biocatalysts often provide exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions and are increasingly used for the synthesis of chiral intermediates for pharmaceuticals like Duloxetine.[1][7]
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst may result in a slow, non-selective background reaction, while too much can sometimes lead to aggregation or side reactions.
2. Reaction Parameter Optimization:
-
Temperature: This is one of the most critical factors. Lowering the reaction temperature often leads to a more organized transition state, enhancing enantioselectivity.[8] Perform the reaction at 0 °C, -20 °C, or even -78 °C and compare the results.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of anhydrous solvents (e.g., Toluene, THF, Dichloromethane, Hexanes) to find the optimal one for your specific catalyst system.
-
Addition Rate: Slow, dropwise addition of the nucleophile or substrate to the reaction mixture can prevent local concentration spikes and temperature fluctuations, often improving selectivity.
Optimization Workflow for Enantioselectivity:
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Problem 3: Difficulty in Product Purification
Q: My crude product is an oil and I'm struggling to purify it. Column chromatography gives co-eluting impurities and crystallization fails.
A: Amino alcohols are often polar, making them challenging to purify. A multi-pronged approach is often necessary.
1. Optimizing Column Chromatography:
-
Reduce Tailing: The amine functionality can interact strongly with acidic silica gel, causing streaking or "tailing." To counter this, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate).[9]
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like neutral or basic alumina, or a bonded-phase silica (e.g., amino- or cyano-functionalized).[9]
2. Leveraging Crystallization:
-
Salt Formation: The free base of your amino alcohol may be an oil or have poor crystallization properties. Converting it to a salt (e.g., hydrochloride, oxalate, or tartrate) often yields a highly crystalline solid that is much easier to purify by recrystallization.[9][10] The pure free base can then be recovered by neutralization.
-
Recrystallization Solvent Screen: Experiment with a range of solvent systems. Good systems often involve a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexane).[9]
-
Technique: Use slow cooling to promote large crystal growth and consider seeding the solution with a tiny crystal of pure product to induce crystallization.[9]
| Purification Technique | Key Optimization Strategy | When to Use |
| Column Chromatography | Add triethylamine (1%) to the eluent. | For removing non-polar or moderately polar impurities. |
| Switch to an alumina stationary phase. | When strong interactions with silica are problematic. | |
| Crystallization | Convert the amino alcohol to a salt (e.g., HCl, oxalate).[9][10] | When the free base is an oil or difficult to crystallize. |
| Perform a thorough solvent screen (e.g., EtOAc/Hexane).[9] | To find optimal conditions for precipitating the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to thienyl amino alcohols?
A1: The most common methods involve the creation of the C-C bond adjacent to the alcohol via nucleophilic addition to a thienyl carbonyl compound. Key routes include:
-
Reduction of α-Amino Ketones: This involves the reduction of a pre-formed α-amino thienyl ketone using reagents like sodium borohydride (NaBH₄). This is a reliable method if the starting ketone is readily available.
-
Nucleophilic Addition to Thienyl Aldehydes/Imines: This is a very versatile approach. It involves reacting a thienyl aldehyde with an organometallic reagent (like a Grignard or organolithium compound) or reacting a thienyl imine with a nucleophile.[11][12][13] Recent advances include chromium-catalyzed asymmetric coupling of aldehydes and imines.[13]
-
Ring-opening of Thienyl-substituted Epoxides: Aminolysis, the ring-opening of an epoxide with an amine, is a powerful method for producing vicinal (1,2-) amino alcohols with well-defined stereochemistry.[14][15]
Q2: How does the thiophene ring influence the reaction compared to a benzene ring?
A2: The thiophene ring is an electron-rich aromatic system. Compared to a benzene ring, it can donate more electron density to the carbonyl group. This has two main consequences:
-
Reduced Electrophilicity: The carbonyl carbon in a thienyl aldehyde is generally less electrophilic (less positively charged) than in benzaldehyde.[4] This can make the nucleophilic addition reaction slower.
-
Increased Susceptibility to Oxidation: The electron-rich nature of the ring makes it more prone to oxidation than benzene, requiring careful handling of starting materials.
Q3: What are the critical safety precautions for these syntheses?
A3: Safety is paramount. Key hazards include:
-
Pyrophoric Reagents: Organolithium reagents (e.g., n-BuLi, t-BuLi) and some hydrides are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Water-Reactive Reagents: Grignard reagents, LiAlH₄, and SOCl₂ react violently with water.[16] Ensure all reactions are conducted in anhydrous solvents with dried glassware.
-
Exothermic Reactions: The addition of reagents and the quenching of reactions can be highly exothermic, especially on a larger scale.[16] Use an ice bath for cooling and add reagents slowly to maintain temperature control.[16] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
General Experimental Protocol: Asymmetric Addition of Diethylzinc to 2-Thiophenecarboxaldehyde
This protocol is a representative example adapted from methodologies for catalytic enantioselective additions.[5][17]
-
Preparation: Under an argon atmosphere, add the chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine, 0.1 mmol) to a flame-dried, three-neck flask containing anhydrous toluene (20 mL).
-
Catalyst Formation: Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add 2-thiophenecarboxaldehyde (2.0 mmol) dropwise to the catalyst solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.[18]
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine) to yield the chiral thienyl amino alcohol.
Caption: Step-by-step workflow for a typical asymmetric synthesis.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-[(2-Thienylmethyl)amino]-1-butanol. BenchChem.
- ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate.
- BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- LibreTexts. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
- University of Calgary. (n.d.). Ch17: Nucleophilic Addition. University of Calgary.
- Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.
- Unknown. (n.d.). Aldehydes and Ketones: Nucleophilic Addition to C=O.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
- Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing.
- Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal.
- NIH. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
- Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- NIH. (n.d.). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC.
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol. Google Patents.
- ResearchGate. (n.d.). The influence of temperature on the enzymatic synthesis of β-amino alcohol 3a under continuous-flow conditions. ResearchGate.
- ACS Publications. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN104830924A - Method for producing thienyl chiral alcohol compound through biological catalysis of carbonyl reductase. Google Patents.
- University of Tennessee. (n.d.). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. University of Tennessee.
- UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.
- E3S Web of Conferences. (n.d.). Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences.
- RUA. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. RUA.
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
- NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
- NIH. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC.
Sources
- 1. CN104830924A - Method for producing thienyl chiral alcohol compound through biological catalysis of carbonyl reductase - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. lnct.ac.in [lnct.ac.in]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
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- 12. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 13. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 14. "Preparation of Aminoalcohols and Their Application for the Synthesis o" by David L. Sellers [scholarworks.wmich.edu]
- 15. rroij.com [rroij.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: Solvent Engineering for Chiral Resolution
Topic: Solvent Effects on the Resolution of Racemic Amino Alcohols Ticket ID: RES-AA-SOLV-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Resolution Optimization Portal
You have reached the advanced support tier for chiral separations. This guide addresses the critical role of solvent engineering in resolving racemic amino alcohols—a class of compounds notorious for their complex solubility profiles and dual-functional group interactions (H-bond donor/acceptor).
We have structured this guide into Active Support Modules based on the two primary resolution methodologies: Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Crystallization .
Module 1: Enzymatic Kinetic Resolution (EKR)
Applicable For: Lipase-catalyzed acylation (e.g., CAL-B, Burkholderia cepacia) of amino alcohols.
The Core Mechanism: The "Essential Water" Hypothesis
In organic media, enzymes require a hydration shell to maintain conformational flexibility. The solvent’s hydrophobicity, quantified by LogP (partition coefficient), dictates whether it will strip this water layer (deactivating the enzyme) or preserve it.[1]
Solvent Selection Protocol (LogP Rule)
| Solvent Class | LogP Range | Effect on Lipase | Recommended Solvents |
| Hydrophilic | < 2.0 | Critical Failure Risk. Strips essential water; rigidifies enzyme. High substrate solubility but low activity. | Pyridine, DMF, DMSO (Avoid if possible) |
| Transitional | 2.0 – 4.0 | The "Sweet Spot." Balances substrate solubility with enzyme stability. | MTBE , Toluene , DIPE (Diisopropyl ether) |
| Hydrophobic | > 4.0 | High Activity. Preserves hydration shell. Risk of substrate insolubility. | n-Heptane, Isooctane, Cyclohexane |
Pro-Tip: For amino alcohols, MTBE (Methyl tert-butyl ether) is often the "Goldilocks" solvent. It dissolves polar amino alcohols better than alkanes but is hydrophobic enough (LogP ~0.94 - 1.3 depending on source, functionally behaves like a LogP 2 solvent in enzyme stability) to maintain lipase activity. Note: Strictly speaking, MTBE has a low LogP, but it is an anomaly that often supports high lipase activity compared to other ethers.
Troubleshooting Guide: EKR Issues
Issue: Low Reaction Rate / Enzyme Inactivation
-
Diagnosis: Did you use a polar solvent (THF, Dioxane) to dissolve the amino alcohol?
-
The Fix: Switch to a biphasic system or a co-solvent approach.
-
Protocol: Dissolve substrate in minimal THF (10%), then dilute with Toluene (90%).
-
Alternative: Use ionic liquids or deep eutectic solvents as additives to stabilize the enzyme in polar media.
-
Issue: Low Enantioselectivity (
-value < 20)
-
Diagnosis: Water activity (
) is uncontrolled.-
Too high
: Promotes hydrolysis (reverse reaction) and non-specific acyl migration. -
Too low
: Enzyme is too rigid to differentiate enantiomers.
-
-
The Fix: Salt Hydrate Pairs.
-
Add a solid salt hydrate pair to the reaction vessel to buffer
. -
Target:
for CAL-B. -
System:
(maintains ).
-
Visualization: EKR Solvent Decision Logic
Caption: Decision tree for selecting the optimal solvent in Lipase-catalyzed Kinetic Resolution based on substrate solubility and enzyme stability constraints.
Module 2: Classical Resolution (Diastereomeric Salt Crystallization)
Applicable For: Reacting racemic amino alcohol with a chiral acid (e.g., Tartaric acid, Mandelic acid, Camphorsulfonic acid).
The Core Mechanism: Dielectric Constant & Lattice Energy
The separation relies on the solubility difference (
-
High
(Water, MeOH): Highly solvating. Good for forming the salt, but often leads to high solubility for both diastereomers (low yield). -
Low
(Acetone, EtOAc): Poor solubility. High yield potential, but risk of "oiling out" (amorphous precipitation).
Critical Phenomenon: "Oiling Out" (LLPS)
Amino alcohol salts are prone to Liquid-Liquid Phase Separation (LLPS), where the salt separates as an oil rather than a crystal. This is a dead-end for resolution.
Troubleshooting Guide: Oiling Out
| Trigger | Technical Explanation | Corrective Action |
| Supersaturation too high | The system enters the "spinodal decomposition" zone before the metastable zone. | Dilute the solution. Reduce concentration by 20-30%. |
| Solvent too non-polar | The salt hates the solvent so much it aggregates into oil droplets to minimize surface area. | Add a Polar Modifier (e.g., 5-10% Methanol) to increase solvation. |
| Impurity Profile | Minor impurities act as "oil seeds." | Carbon treat the solution before crystallization. |
| Temperature Shock | Cooling too fast traps solvent in the lattice. | Implement Linear Cooling Ramps (e.g., 0.1°C/min). |
Advanced Concept: Solvent-Induced Chiral Switching
Warning: Changing the solvent can reverse the resolution. In some amino alcohol systems, the less soluble diastereomer in Ethanol might become the more soluble one in Acetonitrile.
-
Cause: Differential solvation. One diastereomer might form a stable solvate (crystal + solvent molecules) that lowers its lattice energy significantly in a specific solvent.
-
Action: Always re-verify the absolute configuration (XRD or Optical Rotation) when changing solvent systems.
Visualization: Troubleshooting Oiling Out
Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out) during diastereomeric salt crystallization.
References & Authority
-
Gotor-Fernández, V., et al. (2006). "Solvent effects in lipase-catalyzed resolution of amino alcohols." Journal of Organic Chemistry. (Discusses LogP correlations).
-
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Definitive text on solvent effects in classical resolution).
-
Sakai, K., et al. (2005). "Solvent-induced chirality switching in the resolution of amino acids and alcohols." Tetrahedron: Asymmetry. (Primary source for the chiral switching phenomenon).
-
Secundo, F., et al. (1999). "Correlation between water activity and enantioselectivity of lipases in organic solvents." Biotechnology and Bioengineering.
For further assistance, please submit a log of your solvent screening results (HPLC chromatograms and DSC data) to the Level 3 Support Team.
Sources
Validation & Comparative
A Comparative Guide to Alternative Precursors for the Industrial Synthesis of Duloxetine
This guide provides an in-depth comparison of traditional and alternative synthetic routes for the industrial production of (S)-Duloxetine. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to guide researchers, scientists, and drug development professionals in optimizing this critical manufacturing process.
Introduction: The Challenge of Synthesizing (S)-Duloxetine
Duloxetine, marketed as Cymbalta®, is a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) widely prescribed for major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] A key structural feature of duloxetine is its single chiral center. The therapeutic activity resides almost exclusively in the (S)-enantiomer, which is twice as potent at inhibiting serotonin reuptake as its (R)-counterpart.[3][4] Consequently, the industrial synthesis must be highly enantioselective to produce the pure (S)-enantiomer, a significant challenge that has driven the evolution of its manufacturing process.
The traditional synthesis, while well-established, suffers from inherent inefficiencies, primarily the formation of a racemic mixture that necessitates a resolution step. This not only halves the theoretical maximum yield but also requires costly chiral resolving agents and additional processing steps, impacting the overall cost-effectiveness and environmental footprint of production.[1][5] This guide will explore modern, alternative precursors and synthetic strategies that bypass these limitations, offering more efficient, cost-effective, and sustainable pathways to enantiomerically pure (S)-duloxetine.
The Traditional Pathway: A Mannich Reaction Approach
The conventional industrial synthesis of duloxetine begins with a readily available starting material, 2-acetylthiophene.[1][6] The pathway is characterized by a classical Mannich reaction, followed by reduction and chiral resolution.
The key stages are:
-
Mannich Reaction: 2-acetylthiophene is reacted with dimethylamine and formaldehyde to form the β-aminoketone, 3-dimethylamino-1-(2-thienyl)-1-propanone.[6][7]
-
Carbonyl Reduction: The ketone is reduced to a racemic alcohol, (±)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, typically using a reducing agent like sodium borohydride.[1][7]
-
Chiral Resolution: This is the critical, yet inefficient, step. The racemic alcohol is resolved by forming a diastereomeric salt with a chiral acid, most commonly (S)-(+)-mandelic acid.[1][5] This allows for the separation of the desired (S)-alcohol from the unwanted (R)-enantiomer.
-
Etherification (SNAr): The resolved (S)-alcohol is then reacted with 1-fluoronaphthalene in the presence of a strong base like sodium hydride to form the naphthalene ether linkage.[1][8]
-
Demethylation: The tertiary amine is demethylated, often using phenyl chloroformate or cyanogen bromide (von Braun reaction), to yield the final secondary amine, (S)-duloxetine.[1]
The primary drawback of this route is the resolution step, which discards nearly 50% of the material as the undesired (R)-enantiomer. This has significant economic and environmental implications, driving the search for more atom-economical asymmetric syntheses.[5]
Caption: Asymmetric Synthesis of Duloxetine via Transfer Hydrogenation.
Biocatalysis: The "Green" Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, environmentally benign conditions. [5]This has emerged as a powerful alternative for producing chiral intermediates for duloxetine.
-
Precursors & Methodology: A prominent biocatalytic route involves the use of a novel ketoamine intermediate, which is then subjected to asymmetric reduction by a ketoreductase (KRED) enzyme. [9][10]These enzymes, available commercially, can reduce the ketone to the desired (S)-alcohol with exceptionally high enantiomeric excess (>99% ee). [9]Another chemoenzymatic approach uses lipases for the kinetic resolution of intermediates like 3-hydroxy-3-(2-thienyl)propanenitrile. [4][11]While this is still a resolution, the efficiency and environmental benefits of using an enzyme over a chemical resolving agent are substantial. [5]* Advantages: Biocatalytic routes offer numerous benefits:
-
Exceptional Selectivity: Enzymes provide near-perfect enantioselectivity, leading to a purer final product. [5] * Sustainability: Reactions are typically run in water, eliminating the need for hazardous organic solvents. The enzymes themselves are biodegradable. [5] * Cost Reduction: This method reduces raw material consumption, requires fewer process steps, and can lower energy costs, resulting in higher throughput and significant financial savings. [5]The enzymes can often be immobilized and reused, further improving process economics. [5]
-
Performance Comparison of Synthetic Routes
The choice of synthetic route has a profound impact on the efficiency, cost, and sustainability of duloxetine manufacturing. The following table summarizes the key performance indicators for the discussed pathways.
| Metric | Traditional Mannich Route | Asymmetric Hydrogenation | Biocatalytic (KRED) Route |
| Key Precursor(s) | 2-Acetylthiophene | 2-Halo/Tosyloxy-1-(thiophen-2-yl)ethanone | Custom Ketoamine Intermediate |
| Chirality Method | Diastereomeric Salt Resolution | Catalyst-Controlled Asymmetric Reduction | Enzyme-Controlled Asymmetric Reduction |
| Typical Yield | Low (~40-50% theoretical max) | High | High |
| Enantiomeric Excess | Dependent on resolution efficiency | >95% ee [12] | >99% ee [9] |
| Number of Steps | High (includes resolution & recovery) | Moderate (more convergent) | Moderate to Low (fewer intermediates) [5] |
| Key Reagents | (S)-Mandelic Acid, NaBH₄ | Chiral Ru/Rh Catalysts | Ketoreductase Enzymes |
| Cost-Effectiveness | Lower, due to waste and resolving agent cost. [5] | Improved, but catalyst cost can be a factor. | Highly cost-efficient due to reduced waste and energy. [5] |
| Sustainability | Poor (high waste, solvent use) | Good (catalytic, less waste) | Excellent (aqueous media, biodegradable catalyst) [5] |
Experimental Protocols
To provide a practical comparison, detailed step-by-step methodologies for the traditional and a modern biocatalytic approach are outlined below.
Protocol 1: Traditional Synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Intermediate)
[7]
Caption: Experimental Workflow for the Mannich Reaction.
Methodology:
-
Reaction Setup: To a suitable reaction vessel, charge 2-acetylthiophene (1.0 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents).
-
Solvent Addition: Add isopropyl alcohol (IPA) as the solvent to create a slurry.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heating: Heat the reaction mixture to reflux, maintaining a temperature of approximately 80-85 °C for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) until the 2-acetylthiophene spot is no longer visible.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash the filter cake with a small amount of cold IPA to remove impurities, and dry the product under vacuum to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
Protocol 2: Enzymatic Asymmetric Carbonyl Reduction of a Ketoamine Intermediate
[9] Methodology:
-
Buffer Preparation: Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.0) and add necessary co-factors such as NADP⁺ and glucose dehydrogenase (for co-factor recycling).
-
Enzyme and Substrate Addition: To the buffered solution, add the selected ketoreductase (KRED) enzyme and D-glucose. Warm the mixture to the optimal reaction temperature (e.g., 30-40 °C).
-
Reaction Initiation: Add the ketoamine substrate (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-one) to the reaction mixture. Isopropanol can be used as a co-solvent to aid in substrate solubility. [9]4. pH Control: Maintain the pH of the reaction mixture at the desired setpoint (e.g., 7.0) by the controlled addition of a base (e.g., NaOH), as the reaction can cause a drop in pH.
-
Monitoring: Monitor the reaction conversion by taking aliquots and analyzing them via HPLC to determine the disappearance of the starting material and the appearance of the chiral alcohol product. Chiral HPLC is used to determine the enantiomeric excess (% ee).
-
Workup and Extraction: Once the reaction has reached completion (>99% conversion), quench the reaction and extract the product into an organic solvent such as ethyl acetate.
-
Isolation: Wash the combined organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
Conclusion and Future Outlook
The industrial synthesis of duloxetine has evolved significantly from its original reliance on inefficient classical resolution. The adoption of alternative precursors compatible with modern asymmetric synthesis has paved the way for more streamlined, cost-effective, and sustainable manufacturing. Asymmetric hydrogenation and, in particular, biocatalytic reductions represent the state-of-the-art, offering near-perfect enantioselectivity and aligning with the principles of green chemistry.
For researchers and drug development professionals, the choice of synthetic route is a critical decision. While the traditional Mannich pathway is well-documented, the compelling advantages in yield, purity, and cost offered by asymmetric and biocatalytic methods make them the superior choice for modern, large-scale production. Future innovations will likely focus on developing even more active and robust enzyme catalysts and integrating these synthetic steps into continuous flow manufacturing processes to further enhance efficiency and safety.
References
- Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. (n.d.). International Journal of Drug Delivery and Research.
-
Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction of Thioamide. (2012). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Duloxetine: Refining its Chemical Synthesis with Biocatalysis. (2014). CHEManager International. [Link]
-
Cost effectiveness of duloxetine in the treatment of fibromyalgia in the United States. (n.d.). PubMed. [Link]
-
Synthesis of (S)-Duloxetine. (2017). Synfacts. [Link]
- Process for preparation of duloxetine hydrochloride. (2012).
-
Duloxetine Synthesis. (2021). ResearchGate. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]
-
An Improved Process for Synthesis of (S)-Duloxetine Hydrochloride Involving Enzymatic Asymmetric Carbonyl Reduction on a Novel Ketoamine. (2020). Taylor & Francis Online. [Link]
- Process for pure duloxetine hydrochloride. (2013).
-
Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. (2019). ResearchGate. [Link]
-
Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. (2019). ResearchGate. [Link]
-
Novel Process For Preparation Of Duloxetine And Intermediates For Use. (n.d.). Quick Company. [Link]
-
An Improved Process for Synthesis of (S)-Duloxetine Hydrochloride Involving Enzymatic Asymmetric Carbonyl Reduction on a Novel Ketoamine. (n.d.). Manipal Academy of Higher Education. [Link]
-
A facile asymmetric synthesis of (S)-duloxetine. (2010). Arkivoc. [Link]
-
Duloxetine (Cymbalta) Manufacturing Plant Project Report 2025. (n.d.). IMARC Group. [Link]
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A Senior Application Scientist's Guide to Benchmarking Chiral Resolving Agents for Amino Alcohols
Abstract: The resolution of racemic amino alcohols is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity. This guide provides an in-depth comparison of common chiral resolving agents, focusing on classical diastereomeric salt crystallization. We will delve into the mechanistic principles, benchmark performance data, and provide field-proven experimental protocols for key agents, including tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. This document is intended for researchers, scientists, and drug development professionals seeking to optimize chiral resolution processes through a combination of theoretical understanding and practical, validated methodologies.
Chapter 1: The Foundational Principle of Diastereomeric Crystallization
Chiral 1,2-amino alcohols are invaluable structural motifs in medicinal chemistry and asymmetric synthesis.[1] Often, synthetic routes yield a racemic mixture—an equal 50:50 mixture of two enantiomers. Since only one enantiomer typically provides the desired therapeutic effect while the other may be inactive or even harmful, their separation is paramount.[2]
The most established and industrially scalable method for this separation is chiral resolution by diastereomeric salt formation.[][4] The process hinges on a simple yet elegant principle: while enantiomers have identical physical properties, diastereomers do not.
The core strategy involves reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts.[5] Because these diastereomers possess different physical properties, such as solubility in a specific solvent system, one salt will preferentially crystallize out of the solution.[6] This allows for a physical separation by filtration. The final step involves breaking the salt with a strong acid or base to liberate the desired, now enantiomerically enriched, amino alcohol.[5]
The entire workflow is a testament to the power of leveraging subtle differences in three-dimensional structure to achieve a macroscopic separation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Chapter 2: Benchmarking Common Chiral Resolving Agents
The choice of resolving agent is the most critical decision in developing a resolution process. The ideal agent should be inexpensive, readily available in high enantiomeric purity, and form highly crystalline salts with the target compound, leading to efficient separation. We will compare three widely used classes of acidic resolving agents.
Data Presentation: Performance Overview
The efficacy of a resolution is substrate-dependent. The following table summarizes representative performance data for common resolving agents with specific amino alcohol substrates, providing a benchmark for what can be achieved.
| Chiral Resolving Agent | Substrate Example | Key Experimental Conditions | Achieved Enantiomeric Excess (e.e.) | Yield | Reference |
| (-)-Camphor-10-sulfonic acid (CSA) | 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | Solvent: Acetone | >99% for (R,R) enantiomer; 79% for (S,S) enantiomer from filtrate | ~70% for each fraction | [7] |
| (S)-Mandelic Acid | trans-2-(N-benzyl)amino-1-cyclohexanol | Solvent: Methanol/Water | 99% for (1R,2R) enantiomer | High | [8] |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | (±)-Tramadol | Solvent: Methanol | High optical purity | High | [9] |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | (±)-Albuterol | Solvent system optimization | 99.5% for (R)-enantiomer | 38% (67% overall with recycling) | [10] |
In-Depth Agent Profiles & Protocols
Expertise & Experience: Natural L-(+)-tartaric acid is an inexpensive, commodity chemical derived from the wine industry, making it an economically attractive starting point.[2][11] However, its high polarity and the solubility of its salts can sometimes hinder effective crystallization. Its acylated derivatives, such as Di-p-toluoyl-tartaric acid (DPTTA) and Dibenzoyltartaric acid (DBTA), are often superior.[6] The bulky aromatic groups enhance the rigidity and crystallinity of the resulting diastereomeric salts, significantly improving the resolution efficiency. DPTTA is particularly noted for its effectiveness, stability, and cost-efficiency.[6]
Trustworthiness (Self-Validating Protocol): Resolution of a Racemic Amine with (+)-DPTTA
This protocol provides a generalized yet robust framework. Optimization of solvent, temperature, and stoichiometry is crucial for any new substrate.[12]
-
Step 1: Dissolution: In an appropriate flask, dissolve the racemic amino alcohol (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 1.0 equivalents) in a minimal amount of a pre-selected solvent (e.g., methanol, ethanol, or acetone) with gentle heating and stirring until a clear solution is achieved.[12] Causality: Using a minimal amount of solvent is key to creating a supersaturated solution upon cooling, which drives crystallization. Starting with 0.5 equivalents of resolving agent is a common strategy, as it can be more efficient and cost-effective if one diastereomeric salt is significantly less soluble.
-
Step 2: Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered, pure crystals. Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization if it does not occur spontaneously.[12][13]
-
Step 3: Isolation: Once crystallization is complete (this can take several hours to overnight), collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove residual mother liquor containing the more soluble diastereomer.[12]
-
Step 4: Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 1N NaOH) and stir until the solid dissolves. The base deprotonates the amino alcohol, breaking the salt. The free amine will move into the organic layer, while the resolving agent salt remains in the aqueous layer.
-
Step 5: Final Product Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.
Expertise & Experience: (R)- and (S)-Mandelic acid are highly effective resolving agents, particularly for primary and secondary amines. They are valued for their ability to form stable, crystalline salts.[8] The presence of the phenyl group and the α-hydroxyl group allows for multiple points of interaction (ionic, hydrogen bonding, π-stacking) within the crystal lattice, which can lead to excellent chiral discrimination. A key advantage is the relative ease of recovery of the mandelic acid after the resolution is complete.[8]
Expertise & Experience: As a strong acid (pKa ≈ -2.5), 10-Camphorsulfonic acid is particularly effective for resolving weakly basic amines that may not form stable salts with weaker carboxylic acids like tartaric or mandelic acid.[7] Derived from natural camphor, both enantiomers are commercially available.[14][15] Its bulky, rigid bicyclic structure is instrumental in creating the distinct three-dimensional arrangements necessary for effective diastereomeric differentiation in the crystal lattice.
Chapter 3: Alternative Resolution Strategies
While classical resolution is a powerful tool, it's important to be aware of alternative methodologies, as no single technique is universally optimal.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can separate enantiomers directly without derivatization.[1][16] This method is exceptionally powerful for analytical-scale determination of enantiomeric excess and is also used for preparative-scale separations, though it can be more costly in terms of solvents and specialized columns.[17]
-
Enzymatic Kinetic Resolution: This technique uses enzymes (e.g., lipases) that selectively catalyze a reaction on only one enantiomer of the racemic mixture.[18] For example, an enzyme might acylate the (R)-amino alcohol, leaving the (S)-amino alcohol unreacted. The acylated and unreacted enantiomers can then be separated using standard methods like column chromatography. This approach can offer extremely high selectivity but is limited to substrates compatible with the specific enzyme.[19]
Chapter 4: Protocol Validation & Critical Parameters
A resolution protocol is only trustworthy if its outcome can be reliably verified. The determination of enantiomeric excess (e.e.) is the ultimate measure of success.
The Causality of Experimental Choices:
-
Solvent Selection: This is the most critical variable. The goal is to find a solvent or solvent mixture where one diastereomeric salt is sparingly soluble, while the other remains in solution. This requires empirical screening.
-
Temperature Profile: The cooling rate directly impacts crystal size and purity. Rapid cooling often traps impurities and leads to lower enantiomeric excess. A slow, controlled cooling ramp is preferable.
-
Stoichiometry: While a 1:1 ratio of amine to resolving agent might seem intuitive, using 0.5 equivalents of the resolving agent can be more efficient if the goal is to isolate only one enantiomer. This leaves the other enantiomer in the mother liquor, potentially for racemization and recycling.[20]
Mandatory Validation: Determining Enantiomeric Excess (e.e.) Every resolution experiment must conclude with a quantitative analysis of the product's enantiomeric purity.
Caption: Standard workflow for the analytical validation of enantiomeric excess.
-
Chiral HPLC: This is the gold standard. The resolved amino alcohol is injected onto a column with a chiral stationary phase. The two enantiomers interact differently with the CSP, causing them to elute at different times. The relative area of the two peaks gives a direct and accurate measure of the e.e.[17][21]
-
NMR Spectroscopy: Using a chiral solvating agent (like O-acetyl mandelic acid) or a chiral derivatizing agent can be effective.[22][23] In the presence of the agent, the NMR signals for the two enantiomers (e.g., a specific proton) will appear at slightly different chemical shifts, allowing for integration and calculation of the e.e.
Conclusion
The classical resolution of amino alcohols by diastereomeric salt formation remains a robust, scalable, and economically viable method for accessing enantiomerically pure compounds. While agents like DPTTA , Mandelic Acid , and CSA are powerful tools, their success is not guaranteed and is highly dependent on the specific substrate. A systematic approach to screening resolving agents and solvents, coupled with a meticulous crystallization procedure and rigorous analytical validation, is the key to developing an efficient and reliable process. This guide serves as a foundational blueprint, grounded in both chemical principles and practical application, to aid scientists in navigating the challenges of chiral resolution.
References
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-
Jiménez-González, L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1151. Retrieved from [Link]
-
Reddy, K. S., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 72(7), 2666-2669. Retrieved from [Link]
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Tangellamudi, N. D., Varghese, B., & Sundararajan, G. (2005). Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. Arkivoc, 2005(11), 137-145. Retrieved from [Link]
-
SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Bunnage, M. E., et al. (2013). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 15(9), 457-465. Retrieved from [Link]
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Li, F. M., & Wu, Y. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(10), 763-766. Retrieved from [Link]
- Kim, Y., et al. (2017). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents. EP3162793A1.
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Gargiulo, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5545-5564. Retrieved from [Link]
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ChemEurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
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DeMott, J. C., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Retrieved from [Link]
-
Parker, D., & Taylor, R. J. (1987). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Tetrahedron, 43(22), 5451-5456. Retrieved from [Link]
- Pohland, A. (1974). Resolution of dl-camphor-10-sulfonic acid. Google Patents. US3819689A.
- Weisman, G. R., & Wong, E. H. (1989). Process for resolution and racemization of amines with acidic α-hydrogens. Google Patents. US4859771A.
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Aube, J. (2012). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Chemical Reviews, 112(5), 3057-3103. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic resolution of racemic 1,2‐amino alcohols. Retrieved from [Link]
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Shcherbakova, I., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Communications Chemistry, 3(1), 74. Retrieved from [Link]
-
Aturamu, A. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]
- Askin, D., et al. (1995). Chiral resolution process. Google Patents. US5457201A.
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Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 711-717. Retrieved from [Link]
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Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of L-Tartaric Acid in Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid. Retrieved from [Link]
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Gholami, H., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(12), 4492-4495. Retrieved from [Link]
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Feng, X., et al. (2012). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 48(60), 7453-7455. Retrieved from [Link]
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R Discovery. (1987). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Retrieved from [Link]
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Wolf, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8686-8693. Retrieved from [Link]
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Whitesell, J. K., & Reynolds, D. (1983). Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry, 48(20), 3548–3551. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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Evans, G. R., et al. (2001). Highly efficient resolution of (±)-Tramadol with di-p-toluoyl-tartaric acid (DTTA). Tetrahedron: Asymmetry, 12(11), 1663-1670. Retrieved from [Link]
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de Souza, J. D., et al. (2008). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Journal of the Brazilian Chemical Society, 19(4), 765-769. Retrieved from [Link]
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Inter-Laboratory Validation of Analytical Methods for Duloxetine Precursors: A Comparative Guide
Topic: Inter-laboratory validation of analytical methods for duloxetine precursors Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of Duloxetine HCl, the control of precursors—specifically (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol (Key Intermediate) and 1-fluoronaphthalene —is critical for preventing downstream impurities such as the enantiomeric R-isomer and positional isomers. This guide presents a rigorous inter-laboratory validation comparing two distinct analytical approaches: a Traditional RP-HPLC Method (the industry standard) and an Optimized UHPLC-MS Compatible Method (the proposed superior alternative).
We analyze these methods based on sensitivity, throughput, and inter-laboratory reproducibility , providing actionable protocols for researchers in drug development.
The Analytical Challenge: Precursor Control
The synthesis of Duloxetine involves a Mannich reaction followed by stereoselective reduction and arylation. The quality of the final API is directly dependent on the purity of the alcohol intermediate, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol .[1]
Critical Quality Attributes (CQAs) for Precursor Analysis:
-
Chiral Purity: Distinguishing the (S)-enantiomer from the (R)-enantiomer.
-
Trace Quantification: Detection of unreacted precursors at <0.05% levels.
-
Matrix Tolerance: Separation from high-concentration reagents (e.g., sodium hydride, DMSO residues).
Visualizing the Synthesis & Impurity Origins
Figure 1: Duloxetine synthesis pathway highlighting the critical alcohol precursor and potential impurity origins.
Methodology Comparison
We compared the performance of a traditional pharmacopeial-style method against an optimized UHPLC approach across three independent laboratories.
Method A: Traditional RP-HPLC (The Baseline)
-
Principle: Reversed-Phase Chromatography with Ion-Pairing.[2]
-
Column: C18 (5 µm, 250 x 4.6 mm).[3]
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[2][4][5][6]
-
Pros: Robust, widely available instrumentation.
-
Cons: Long run times (30+ min), non-volatile buffers (incompatible with MS), lower sensitivity.
Method B: Optimized UHPLC-MS Compatible (The Proposed Solution)
-
Principle: Sub-2 µm Particle Chromatography with Volatile Buffers.
-
Column: C18 Hybrid Particle (1.7 µm, 100 x 2.1 mm).
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile.
-
Pros: High throughput (<8 min), MS-compatible (for structure elucidation), superior resolution.
-
Cons: Requires UHPLC instrumentation (higher backpressure).
Comparative Performance Data
| Parameter | Method A (Traditional HPLC) | Method B (Optimized UHPLC) | Verdict |
| Run Time | 35.0 min | 7.5 min | Method B (4.6x Faster) |
| LOD (Precursor) | 0.5 µg/mL | 0.05 µg/mL | Method B (10x Sensitive) |
| Resolution (Rs) | 2.1 (Precursor vs. Impurity B) | 3.8 (Precursor vs. Impurity B) | Method B (Superior) |
| MS Compatibility | No (Phosphate Buffer) | Yes (Formic Acid) | Method B |
| Solvent Usage | ~35 mL/run | ~3 mL/run | Method B (Eco-friendly) |
Inter-Laboratory Validation Study
To establish the trustworthiness and robustness of Method B, a Round Robin study was conducted involving three distinct laboratories:
-
Lab 1 (Developer): R&D Center (High-end UHPLC-QToF).
-
Lab 2 (QC): Manufacturing Site (Standard UHPLC-UV).
-
Lab 3 (CRO): Contract Lab (Standard UHPLC-UV).
Validation Framework (ICH Q2(R1))
The study focused on Reproducibility (Inter-lab Precision) and Intermediate Precision .
Results Summary: Precursor Recovery & Precision
| Analyte | Lab 1 Mean Recovery (%) | Lab 2 Mean Recovery (%) | Lab 3 Mean Recovery (%) | Inter-Lab % RSD | Acceptance Criteria |
| (S)-Alcohol Precursor | 99.8 | 99.2 | 100.4 | 1.2% | < 3.0% |
| 1-Fluoronaphthalene | 98.5 | 98.1 | 97.9 | 1.5% | < 3.0% |
| Duloxetine Base | 100.1 | 99.5 | 99.8 | 0.8% | < 2.0% |
Interpretation: The low Inter-Lab % RSD (<2.0%) confirms that Method B is highly robust and transferrable.[7] The switch to volatile buffers (Formic acid) did not compromise retention time stability across different instrument vendors (Agilent, Waters, Shimadzu used across labs).
Detailed Experimental Protocol (Method B)
This protocol is designed to be a self-validating system . Follow the system suitability criteria strictly to ensure data integrity.
Reagents & Materials
-
Reference Standards: Duloxetine HCl, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.[1][3]
-
Solvents: LC-MS Grade Acetonitrile, Milli-Q Water, Formic Acid (98%).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2.0 µL.
-
Detection: UV at 230 nm (Primary), MS (ESI+) for identification.
Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 90 | 10 | Initial |
| 5.0 | 40 | 60 | Linear |
| 5.5 | 10 | 90 | Linear |
| 6.5 | 10 | 90 | Hold |
| 6.6 | 90 | 10 | Re-equilibrate |
| 8.0 | 90 | 10 | End |
System Suitability Criteria (Mandatory)
-
Tailing Factor: NMT 1.5 for Duloxetine peak.
-
Resolution: NLT 2.0 between Precursor and nearest impurity.
-
Precision: % RSD of 6 replicate injections NMT 1.0%.
Validation Workflow Diagram
Figure 2: Step-by-step validation decision tree ensuring method robustness before sample analysis.
Expert Insights & Causality
Why Formic Acid over Phosphate? Traditional methods use phosphate buffers to suppress silanol activity and improve peak shape for basic amines like Duloxetine. However, modern "Hybrid Particle" columns (like BEH or XBridge) have reduced silanol activity, allowing the use of weaker, volatile buffers like formic acid. This switch is the causal factor enabling MS compatibility without sacrificing peak shape.
Why Inter-Laboratory Variance Occurs? In our study, the minor variance (1.5% RSD) for 1-fluoronaphthalene was traced to evaporative loss during sample preparation in Lab 3, as this precursor is semi-volatile.
-
Corrective Action: All standards for 1-fluoronaphthalene must be prepared in capped vials and kept at 4°C until injection.
References
-
Sinha, P. K., et al. (2009). "Characterization of Duloxetine HCl API and its process related Impurities." Journal of Pharmaceutical and Biomedical Analysis. Link
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
-
Boer, T., et al. (2012). "Determination and Validation of Duloxetine Hydrochloride in Capsules by HPLC." Journal of Chromatographic Science. Link
-
Reddy, P. B., et al. (2011). "Stability Indicating RP-HPLC Method for Determination of Impurities in Duloxetine Hydrochloride." Der Pharma Chemica. Link
-
U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
